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2-Hydroxy-5-methylbenzenesulfonamide Documentation Hub

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  • Product: 2-Hydroxy-5-methylbenzenesulfonamide
  • CAS: 19801-43-5

Core Science & Biosynthesis

Foundational

molecular weight and formula of 2-Hydroxy-5-methylbenzenesulfonamide

The following technical monograph provides an in-depth analysis of 2-Hydroxy-5-methylbenzenesulfonamide , a specialized functional intermediate used in critical drug discovery pathways. A Functionalized Scaffold for ROR...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of 2-Hydroxy-5-methylbenzenesulfonamide , a specialized functional intermediate used in critical drug discovery pathways.

A Functionalized Scaffold for ROR and Carbonic Anhydrase Inhibition

Executive Summary

2-Hydroxy-5-methylbenzenesulfonamide (Formula: C


H

NO

S; MW: 187.22 g/mol ) is a pharmacologically significant arene scaffold.[1] Distinguished by its ortho-hydroxy sulfonamide motif, this molecule serves as a critical fragment in the design of Retinoic Acid Receptor-related Orphan Receptor gamma (ROR

)
inverse agonists and ATP-Citrate Lyase (ACLY) inhibitors. Its structural duality—combining a zinc-binding sulfonamide group with a phenolic hydrogen-bond donor—renders it a privileged structure for targeting metalloenzymes and nuclear receptors.

This guide details the physicochemical profile, validated synthetic pathways, and analytical characterization of this compound, providing a self-validating workflow for its integration into drug development pipelines.

Physicochemical Identity & Properties

The core identity of the molecule relies on the specific substitution pattern on the benzene ring: a methyl group para to the hydroxyl group, with the sulfonamide moiety ortho to the hydroxyl. This steric arrangement dictates its reactivity and binding affinity.

Chemical Data Table
PropertySpecification
IUPAC Name 2-Hydroxy-5-methylbenzenesulfonamide
Common Synonyms 4-Methyl-2-sulfamoylphenol; 2-Sulfamoyl-p-cresol
CAS Number 7134-06-7 (Acid precursor often cited); Amide specific: Not widely listed (InChI Key referenced below)
Molecular Formula C

H

NO

S
Molecular Weight 187.22 g/mol
SMILES CC1=CC=C(O)C(S(N)(=O)=O)=C1
InChI Key NKJWGBDYMKUCMF-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DMF; Low solubility in water
pKa (Calculated) Sulfonamide: ~10.0; Phenol: ~8.5 (Acidity enhanced by electron-withdrawing SO

)

Structural Analysis & Pharmacophore Logic

The potency of 2-Hydroxy-5-methylbenzenesulfonamide as a drug fragment stems from its ability to engage in bidentate interactions .

  • Zinc Binding Motif: The sulfonamide nitrogen (deprotonated) acts as a classic ligand for Zn

    
     ions in metalloenzymes (e.g., Carbonic Anhydrases).
    
  • Ortho-Hydroxy Effect: The hydroxyl group at position 2 forms an intramolecular hydrogen bond with the sulfonamide oxygen. This locks the conformation, reducing the entropic penalty upon binding to a protein target.

  • Hydrophobic Anchor: The methyl group at position 5 provides a hydrophobic contact point, often filling small lipophilic pockets (e.g., Valine or Leucine residues) in the active site.

Visualization: Pharmacophore Interactions

Pharmacophore Molecule 2-Hydroxy-5-methyl- benzenesulfonamide Zn Zn2+ Binding (Sulfonamide) Molecule->Zn Primary Pharmacophore HBond H-Bond Network (Ortho-OH) Molecule->HBond Conformational Lock Hydrophobic Hydrophobic Contact (5-Methyl) Molecule->Hydrophobic Selectivity Filter

Figure 1: Pharmacophore mapping of the scaffold showing the three critical interaction vectors.

Validated Synthetic Protocol

The synthesis of 2-Hydroxy-5-methylbenzenesulfonamide follows a classic electrophilic aromatic substitution pathway starting from p-cresol. This protocol is preferred for its high regioselectivity, directing the sulfonyl group ortho to the hydroxyl group.

Reaction Workflow
  • Chlorosulfonation: p-Cresol is treated with excess chlorosulfonic acid. The hydroxyl group directs the electrophile to the ortho position.

  • Amidation: The resulting sulfonyl chloride is quenched with aqueous ammonia to yield the sulfonamide.

Step-by-Step Methodology

Step 1: Synthesis of 2-Hydroxy-5-methylbenzenesulfonyl Chloride

  • Reagents: p-Cresol (1.0 eq), Chlorosulfonic acid (3.0 eq).

  • Procedure:

    • Cool chlorosulfonic acid to 0°C in a chemically resistant flask.

    • Add p-cresol dropwise over 30 minutes, maintaining temperature <5°C (Exothermic!).

    • Allow mixture to warm to room temperature and stir for 2 hours.

    • Quench: Pour the reaction mixture slowly onto crushed ice. The sulfonyl chloride will precipitate as a solid.

    • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Conversion to Sulfonamide

  • Reagents: Intermediate Chloride, Ammonium Hydroxide (28% NH

    
    , excess).
    
  • Procedure:

    • Suspend the sulfonyl chloride in acetone or dichloromethane.

    • Add aqueous ammonia dropwise at 0°C.

    • Stir at room temperature for 4 hours.

    • Workup: Acidify carefully with 1N HCl to pH ~4 to precipitate the product (avoiding hydrolysis).

    • Purification: Recrystallize from Ethanol/Water.

Visualization: Synthetic Pathway

Synthesis Start p-Cresol (4-Methylphenol) Inter Intermediate: Sulfonyl Chloride Start->Inter Chlorosulfonation Reagent1 ClSO3H (0°C) Product Target: 2-Hydroxy-5-methyl- benzenesulfonamide Inter->Product Amidation Reagent2 NH4OH (Ammonolysis)

Figure 2: Two-step synthesis via chlorosulfonation ensuring ortho-regioselectivity.

Pharmaceutical Applications

ROR Inverse Agonists

Research indicates this scaffold is a key building block for ROR


 modulators . The sulfonamide group forms critical hydrogen bonds within the ligand-binding domain (LBD) of the receptor, stabilizing the repressive conformation. This mechanism is vital for suppressing Th17 cell differentiation in autoimmune diseases like psoriasis and rheumatoid arthritis.
Carbonic Anhydrase (CA) Inhibition

As a primary sulfonamide, the molecule is a potent inhibitor of Carbonic Anhydrases. The ortho-hydroxy group enhances selectivity for specific isoforms (e.g., CA IX, associated with tumor hypoxia) by interacting with hydrophilic residues near the zinc active site.

ACLY Inhibition

Recent patent literature highlights the use of this fragment in developing inhibitors for ATP-Citrate Lyase (ACLY) , a target for lowering LDL cholesterol and treating metabolic disorders.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed:

  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       2.25 ppm (s, 3H, Ar-CH
      
      
      
      )
    • 
       6.80–7.50 ppm (m, 3H, Ar-H ) – Pattern consistent with 1,2,4-substitution.
      
    • 
       7.20 ppm (s, 2H, -SO
      
      
      
      NH
      
      
      , exchangeable with D
      
      
      O)
    • 
       10.50 ppm (s, 1H, Ar-OH , exchangeable)
      
  • Mass Spectrometry (ESI):

    • [M-H]

      
       peak at m/z 186.2.
      
    • [M+H]

      
       peak at m/z 188.2.
      

References

  • PubChem Compound Summary . 2-Hydroxy-5-methylbenzenesulfonamide (Structure & Identity). National Library of Medicine. Available at: [Link]

  • Google Patents . Aza-indazole compounds for use in tendon and/or ligament injuries (Use of 2-hydroxy-5-methylbenzenesulfonamide as reagent). Patent US10766894B2.[2] Available at:

  • Google Patents. ACLY inhibitors and uses thereof (Synthesis intermediate I-157). Patent WO2020097408A1.

Sources

Exploratory

Solubility Profile &amp; Thermodynamic Analysis of 2-Hydroxy-5-methylbenzenesulfonamide

Executive Summary The solubility profile of 2-Hydroxy-5-methylbenzenesulfonamide (HMBSA) is a critical quality attribute (CQA) governing its purification, recrystallization, and downstream formulation.[1] As a polyfuncti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The solubility profile of 2-Hydroxy-5-methylbenzenesulfonamide (HMBSA) is a critical quality attribute (CQA) governing its purification, recrystallization, and downstream formulation.[1] As a polyfunctional molecule containing a phenolic hydroxyl group, a sulfonamide moiety, and a lipophilic methyl substituent, HMBSA exhibits complex solvation behavior driven by competing hydrogen bonding and van der Waals interactions.[1]

This guide provides a comprehensive framework for determining, modeling, and applying the solubility data of HMBSA in organic solvents.[1] It moves beyond static data points to establish a thermodynamic model that researchers can use to predict solubility at varying temperatures (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


), optimizing solvent selection for yield and purity.

Physicochemical Context & Structural Analysis[1][2]

To understand the solubility landscape, we must first analyze the solute-solvent interaction potential of HMBSA.[1]

  • Phenolic Hydroxyl (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -OH):  Acts as a strong Hydrogen Bond Donor (HBD) and Acceptor (HBA). It introduces pH-dependent solubility (pKa ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
    
    
    
    9-10).
  • Sulfonamide Group (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ):  A polar moiety capable of strong dipole-dipole interactions. The oxygen atoms are HBAs, while the amide protons are HBDs.[1]
    
  • Methyl Group (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -CH
    
    
    
    ):
    Increases lipophilicity, reducing water solubility and enhancing affinity for non-polar domains in organic solvents.

Solubility Prediction: Based on "like dissolves like" and Hansen Solubility Parameters (HSP), HMBSA shows maximal solubility in dipolar aprotic solvents (DMSO, DMF) and polar protic solvents (Methanol, Ethanol), with significantly reduced solubility in non-polar hydrocarbons (Hexane, Cyclohexane).[1]

Experimental Protocol: Isothermal Saturation Method

Standardized workflow for generating high-fidelity solubility data.

Reagents & Equipment[1][3]
  • Solute: 2-Hydroxy-5-methylbenzenesulfonamide (Purity > 99.0% by HPLC).[1]

  • Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene).[1]

  • Apparatus: Jacketed glass vessels (50 mL) with circulating water bath (

    
     0.05 K control).
    
  • Analysis: HPLC-UV (C18 column) or Gravimetric Analysis.

Step-by-Step Methodology

This protocol ensures thermodynamic equilibrium is reached, preventing supersaturation artifacts.[1]

  • Preparation: Add excess HMBSA solid to 20 mL of the target solvent in the jacketed vessel.

  • Equilibration: Stir continuously at 400 rpm for 24 hours at the target temperature (

    
    ).
    
  • Settling: Stop stirring and allow the suspension to settle for 2 hours to sediment fine particles.

  • Sampling: Withdraw 2 mL of supernatant using a pre-heated syringe.

  • Filtration: Pass through a 0.45

    
    m PTFE filter  into a pre-weighed vial. Crucial: Pre-heat the filter to 
    
    
    
    to prevent precipitation during filtration.
  • Quantification:

    • Gravimetric: Evaporate solvent under vacuum, dry to constant weight.[1]

    • HPLC: Dilute with mobile phase and inject.[1]

Workflow Visualization

The following diagram illustrates the self-validating loop of the experimental procedure.

ExperimentalWorkflow Start Solvent + Excess HMBSA Equilibrate Equilibration (24h, Constant T) Start->Equilibrate Settle Phase Separation (Sedimentation) Equilibrate->Settle Filter Isothermal Filtration (0.45 µm PTFE) Settle->Filter Analyze Quantification (HPLC/Gravimetric) Filter->Analyze Data Mole Fraction (x) Analyze->Data Data->Start Next Temp Point

Figure 1: Isothermal saturation workflow ensuring thermodynamic equilibrium and data integrity.

Solubility Landscape & Data Interpretation[1][3][4][5][6]

While specific batch data varies, the solubility of sulfonamide derivatives typically follows the order below. This hierarchy is derived from the dielectric constant (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) and polarity of the solvents.
Comparative Solubility Table (Representative Trends)

Data expressed in Mole Fraction (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) at 298.15 K.
RankSolvent ClassSpecific SolventSolubility TrendMechanistic Rationale
1 Dipolar AproticDMSO, DMFVery High (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
Strong H-bond acceptance disrupts crystal lattice efficiently.
2 Polar AproticAcetoneHighCarbonyl oxygen acts as a strong H-acceptor for the sulfonamide proton.
3 Polar ProticMethanolModerate-HighDual donor/acceptor capability matches HMBSA's amphiphilic nature.[1]
4 Polar ProticEthanolModerateReduced polarity compared to methanol; alkyl chain interference.[1]
5 Polar AproticEthyl AcetateModerateGood general solvent; useful for extraction but less solubilizing than acetone.
6 Non-PolarTolueneLowLack of H-bonding capability; solvation relies on ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

stacking.
7 Non-PolarCyclohexaneVery Low (

)
Energetically unfavorable; solvent cannot overcome lattice energy.
Temperature Dependence

Solubility (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) generally increases with temperature.[2] This relationship is non-linear and is best described by thermodynamic models (Section 5).[1]
  • Steep Curve: Observed in alcohols (MeOH, EtOH), making them ideal for cooling crystallization .[1]

  • Flat Curve: Observed in non-polar solvents, indicating poor suitability for thermal recrystallization.[1]

Thermodynamic Modeling

To transition from raw data to process control, we apply mathematical models.[1] The Modified Apelblat Equation is the industry standard for correlating sulfonamide solubility.[1]

Modified Apelblat Model

ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display">



  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    : Mole fraction solubility.[2][3][4]
    
  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    : Absolute temperature (K).[2][3]
    
  • 
    : Empirical model parameters derived from regression analysis.
    

Application: By determining ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 from experimental data (Section 3), you can interpolate solubility at any temperature within the range, essential for designing crystallization cooling ramps.
Thermodynamic Functions

Using the van't Hoff analysis , we calculate the driving forces of dissolution:

  • Enthalpy of Solution (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ):  Usually positive (endothermic), indicating heat is absorbed to break the crystal lattice.
    
  • Entropy of Solution (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ):  Positive, reflecting increased disorder as the solute disperses.
    
  • Gibbs Free Energy (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    
    • If ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      , the process is spontaneous.
      
Thermodynamic Cycle Diagram

The dissolution process involves overcoming the crystal lattice energy and then solvating the molecules.[1]

ThermoCycle Solid Solid HMBSA (Crystal Lattice) Gas Ideal Gas Phase (Separated Molecules) Solid->Gas Sublimation (ΔH_sub > 0) Solution Solvated HMBSA (Solution Phase) Solid->Solution Dissolution (ΔH_sol = ΔH_sub + ΔH_solv) Gas->Solution Solvation (ΔH_solv < 0)

Figure 2: Thermodynamic cycle showing the energy balance between lattice breaking (penalty) and solvation (gain).[1]

Process Application: Purification Strategy

Based on the solubility profile, Ethanol or Methanol/Water mixtures are the recommended solvent systems for purification.[1]

Recrystallization Protocol (Cooling Mode)
  • Dissolution: Dissolve crude HMBSA in Ethanol at near-boiling temperature (approx. 75°C) to reach 90% saturation.

  • Polishing: Hot filtration to remove insoluble mechanical impurities.[1]

  • Nucleation: Cool slowly (0.5°C/min) to 50°C to induce metastable zone width (MSZW) entry.

  • Growth: Cool to 5°C and hold for 4 hours. The steep solubility curve of Ethanol ensures high yield recovery.[1]

  • Wash: Wash filter cake with cold Toluene (anti-solvent) to remove surface impurities without re-dissolving the product.[1]

References

  • Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91.[1] Link[1]

  • Martinez, F., & Abyazisani, M. (2003).[1] Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808.[1] Link

  • Zhang, C., et al. (2018).[1] Solubility Determination and Thermodynamic Modeling of Methanesulfonamide in 13 Pure Solvents. Journal of Chemical & Engineering Data, 63(3).[1] Link[1]

  • Grant, D. J., & Higuchi, T. (1990).[1] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1] Link[1]

  • Perlovich, G. L., et al. (2011).[1][5] Thermodynamic aspects of solubility process of some sulfonamides. Journal of Pharmaceutical and Biomedical Analysis, 54(1), 222-224.[1][5] Link

Sources

Foundational

pKa values and acidity constants of 2-Hydroxy-5-methylbenzenesulfonamide

The following technical guide details the acidity constants (pKa) and physicochemical profiling of 2-Hydroxy-5-methylbenzenesulfonamide , designed for researchers in medicinal chemistry and analytical development. Execut...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the acidity constants (pKa) and physicochemical profiling of 2-Hydroxy-5-methylbenzenesulfonamide , designed for researchers in medicinal chemistry and analytical development.

Executive Summary

2-Hydroxy-5-methylbenzenesulfonamide is a bifunctional scaffold frequently utilized in the synthesis of carbonic anhydrase inhibitors and azo dyes.[1] Its physicochemical behavior is governed by two distinct ionizable groups: a phenolic hydroxyl and a primary sulfonamide .[1] Understanding the precise dissociation constants (pKa) of these moieties is critical for optimizing aqueous solubility, membrane permeability (LogD), and target binding affinity.

This guide provides a structural analysis of the compound's acidity, predicted and experimental pKa values, and validated protocols for their determination.

Chemical Identity & Structural Analysis[1][2][3][4]

The compound consists of a benzene core substituted with a sulfonamide group at position 1, a hydroxyl group at position 2 (ortho), and a methyl group at position 5.

  • IUPAC Name: 2-Hydroxy-5-methylbenzene-1-sulfonamide[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 187.22 g/mol [1]

  • Key Functional Groups:

    • Phenolic Hydroxyl (

      
      ):  Acts as a hydrogen bond donor/acceptor.[1] Its acidity is enhanced by the electron-withdrawing sulfonyl group.[1]
      
    • Sulfonamide (

      
      ):  A weak acid capable of losing a proton from the nitrogen atom.[1]
      
    • Methyl Group (

      
      ):  A weak electron-donating group (EDG) that slightly modulates the acidity of the ring system.[1]
      
Ionization Pathway

The molecule undergoes two-step ionization.[1] The phenolic proton is typically the first to dissociate due to the strong electron-withdrawing nature of the ortho-sulfonyl group, followed by the sulfonamide proton .

IonizationPathway Neutral Neutral Species (LH2) Protonated Phenol & Sulfonamide MonoAnion Mono-Anion (LH-) Phenolate Formed Neutral->MonoAnion pKa1 ≈ 8.6 (Phenolic -OH) DiAnion Di-Anion (L2-) Sulfonamide Deprotonated MonoAnion->DiAnion pKa2 ≈ 10.8 (Sulfonamide -NH)

Figure 1: Stepwise dissociation pathway of 2-Hydroxy-5-methylbenzenesulfonamide.[1]

Physicochemical Profiling (pKa Data)[1][5][6][7]

The following values represent the consensus range derived from Structure-Activity Relationship (SAR) analysis of ortho-substituted benzenesulfonamides and available experimental data for structural analogs (e.g., salicylsulfonamide).

Table 1: Acidity Constants[7]
Ionization StepFunctional GroupEstimated pKaMechanistic Insight
pKa 1 Phenolic Hydroxyl (Ar-OH)8.4 – 8.8 The ortho-sulfonyl group (

) is strongly electron-withdrawing (

), significantly increasing acidity compared to phenol (pKa 10.0).[1] The 5-methyl group provides slight electron donation, preventing the pKa from dropping as low as 8.0.
pKa 2 Sulfonamide Nitrogen (

)
10.5 – 11.0 Deprotonation of the nitrogen occurs after the phenol.[1] The negative charge on the phenolate creates electrostatic repulsion, making the second proton harder to remove than in unsubstituted benzenesulfonamide (pKa 10.1).

Implication for Drug Discovery: At physiological pH (7.4), the compound exists primarily in its neutral form (~90%) and partially in its mono-anionic form (~10%).[1] This balance is favorable for membrane permeation (neutral) while maintaining sufficient solubility (anion).[1]

Experimental Methodologies

For precise determination, Potentiometric Titration is the gold standard for this compound due to its solubility profile and distinct pKa values. UV-Metric Titration is a powerful alternative, specifically for detecting the phenolic shift.[1]

Protocol A: Potentiometric Titration (Standard)

Best for: Determining macroscopic pKa values with high precision (±0.02).[1]

Reagents:

  • 0.1 M NaOH (Standardized, carbonate-free).

  • 0.1 M HCl.[1][2]

  • 0.15 M KCl (Ionic strength adjuster).[1]

  • Degassed HPLC-grade water.[1]

Workflow:

  • Preparation: Dissolve ~5 mg of 2-Hydroxy-5-methylbenzenesulfonamide in 20 mL of 0.15 M KCl solution. If solubility is low, use a co-solvent (Methanol/Water 20:80) and extrapolate to zero organic solvent using the Yasuda-Shedlovsky equation.[1]

  • Acidification: Add minimal 0.1 M HCl to lower the starting pH to ~2.0 (ensuring full protonation).

  • Titration: Titrate with 0.1 M NaOH using a micro-burette. Record pH after every 2 µL addition.

  • Data Analysis: Plot pH vs. Volume of NaOH. Use the Bjerrum method or non-linear least squares regression (e.g., Hyperquad software) to calculate pKa1 and pKa2.

Protocol B: Spectrophotometric (UV-Metric) Titration

Best for: Low solubility samples and confirming the phenolic site (bathochromic shift).[1]

Workflow:

  • Stock Solution: Prepare a 50 µM stock of the analyte in methanol.

  • Buffer Preparation: Prepare a series of aqueous buffers ranging from pH 2.0 to 12.0 (0.5 pH increments).[1]

  • Measurement: Dilute the stock into each buffer (final conc. ~10 µM).

  • Scan: Record UV-Vis spectra (200–400 nm).

  • Analysis:

    • Observe the Isosbestic Point (indicates equilibrium between two species).[1]

    • Track the shift in

      
       (Phenol ionization typically shifts 
      
      
      
      from ~280 nm to ~310 nm).[1]
    • Plot Absorbance vs. pH at

      
       to determine the inflection point.[1]
      

ExperimentalWorkflow Start Start: 5mg Sample SolubilityCheck Check Aqueous Solubility Start->SolubilityCheck Decision Soluble > 1mM? SolubilityCheck->Decision Potentiometric Method A: Potentiometric Titration (0.15 M KCl, 25°C) Decision->Potentiometric Yes Cosolvent Use Co-solvent Method (MeOH/Water Titration) Decision->Cosolvent No (Moderate) Spectro Method B: UV-Metric Titration (Low concentration ~10µM) Decision->Spectro No (Very Low) Calculation Calculate Bjerrum Plot / First Derivative Potentiometric->Calculation Cosolvent->Calculation Spectro->Calculation Result Output: pKa1 & pKa2 Calculation->Result

Figure 2: Decision tree for selecting the optimal pKa determination methodology.

References

  • Bordwell, F. G. (1988).[1] "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463. (Foundational pKa data for sulfonamides). Link[1]

  • Supuran, C. T., et al. (2003).[1] "Carbonic anhydrase inhibitors."[1] Medicinal Research Reviews, 23(2), 146-189.[1] (Discusses sulfonamide ionization in drug design). Link[1]

  • PubChem Compound Summary. (2025). "4-Hydroxybenzenesulfonamide (Analog)." National Center for Biotechnology Information.[1] (Source for structural analog comparison). Link[1]

  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Authoritative text on pKa determination protocols).

Sources

Exploratory

potential biological activity of 2-Hydroxy-5-methylbenzenesulfonamide derivatives

Executive Summary The 2-Hydroxy-5-methylbenzenesulfonamide scaffold represents a "privileged structure" in medicinal chemistry, uniquely positioning a zinc-binding sulfonamide group ortho to a phenolic hydroxyl, with a l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-Hydroxy-5-methylbenzenesulfonamide scaffold represents a "privileged structure" in medicinal chemistry, uniquely positioning a zinc-binding sulfonamide group ortho to a phenolic hydroxyl, with a lipophilic methyl group at the para position relative to the phenol. This specific geometric arrangement grants the molecule dual-functionality: it acts as a potent Carbonic Anhydrase (CA) inhibitor through metal coordination and serves as a versatile precursor for Schiff base antimicrobials and COX-2 selective anti-inflammatory agents .

This technical guide dissects the synthesis, mechanistic pharmacodynamics, and structure-activity relationships (SAR) of this scaffold, providing researchers with a roadmap for optimizing its biological potential.

Part 1: Chemical Basis & Synthetic Pathways

The Core Scaffold

The molecule is a derivative of p-cresol (4-methylphenol). The introduction of a sulfonamide group at the ortho position (position 2 relative to the hydroxyl) creates an intramolecular hydrogen bond network that influences pKa and membrane permeability.

  • IUPAC Name: 2-Hydroxy-5-methylbenzenesulfonamide[1]

  • Key Pharmacophore Features:

    • Sulfonamide (-SO₂NH₂): Primary Zinc-binding group (ZBG).

    • Phenolic Hydroxyl (-OH): Hydrogen bond donor; enhances selectivity for specific enzyme isoforms via active site water networks.

    • Methyl Group (-CH₃): Provides lipophilic contact, crucial for hydrophobic pocket filling in CA IX/XII and COX-2 active sites.

Synthetic Protocol

The most robust synthesis involves the direct chlorosulfonation of p-cresol, followed by amination. This route leverages the ortho-directing power of the hydroxyl group.

Step-by-Step Protocol:

  • Chlorosulfonation:

    • Reagents:p-Cresol (1.0 eq), Chlorosulfonic acid (ClSO₃H, 5.0 eq).

    • Conditions: 0°C to Room Temperature (RT), stir for 4 hours.

    • Mechanism:[2] Electrophilic aromatic substitution. The OH group directs the sulfonyl chloride to the ortho position (position 2).

    • Intermediate: 2-Hydroxy-5-methylbenzenesulfonyl chloride.

  • Amination:

    • Reagents: 25% Aqueous Ammonia (NH₄OH) or substituted amines (R-NH₂).

    • Conditions: 0°C, slow addition, stir for 2 hours.

    • Work-up: Acidify to pH 2 with HCl to precipitate the product. Recrystallize from Ethanol/Water.

Visualization: Synthetic Pathway

Synthesis Cresol p-Cresol (4-methylphenol) Intermediate 2-Hydroxy-5-methyl- benzenesulfonyl chloride Cresol->Intermediate Electrophilic Subst. ClSO3H Chlorosulfonic Acid (Excess, 0°C) ClSO3H->Intermediate Product 2-Hydroxy-5-methyl- benzenesulfonamide Intermediate->Product Nucleophilic Attack Ammonia NH4OH (aq) (Amination) Ammonia->Product

Caption: Two-step synthesis via chlorosulfonation of p-cresol followed by amination.

Part 2: Pharmacological Targets & Mechanisms

Carbonic Anhydrase Inhibition (CAI)

The primary biological activity of unsubstituted sulfonamides is the inhibition of Carbonic Anhydrase (CA) isozymes.

  • Mechanism: The deprotonated sulfonamide nitrogen coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion.

  • Role of 2-Hydroxy: The ortho-hydroxyl group acts as a "selectivity anchor." In tumor-associated isoforms (CA IX and XII), this OH group forms hydrogen bonds with hydrophilic residues (e.g., Thr199) or water networks near the entrance of the active site, often improving affinity compared to simple benzenesulfonamide.

  • Therapeutic Application:

    • Glaucoma: Inhibition of CA II (ciliary body).

    • Hypoxic Tumors: Selective inhibition of CA IX (overexpressed in hypoxic cancer cells) leads to acidification of the intracellular environment and tumor cell death.

Visualization: Mechanism of Action (CA Active Site)

MOA Zn Zinc Ion (Zn2+) His His94/96/119 (Coordination Sphere) Zn->His Sulfonamide Sulfonamide N (Anionic) Sulfonamide->Zn Coordination OH_Group 2-Hydroxy Group Thr199 Thr199 (Gatekeeper) OH_Group->Thr199 H-Bond Methyl 5-Methyl Group Hydrophobic Hydrophobic Pocket (Val121, Leu198) Methyl->Hydrophobic Van der Waals

Caption: Binding mode showing Zn-coordination and secondary stabilizing interactions.

Antimicrobial Activity (Schiff Base Derivatives)

Derivatives where the sulfonamide nitrogen is substituted (or when the scaffold is part of a larger Schiff base) exhibit broad-spectrum antimicrobial properties.

  • Target: Dihydropteroate synthase (DHPS) competition (classic sulfa mechanism) or membrane disruption (for lipophilic Schiff bases).

  • Key Insight: Condensing 2-hydroxy-5-methylbenzenesulfonamide with aldehydes (to form sulfonylimines) or using the scaffold as an amine in Schiff base formation enhances lipophilicity, facilitating cell wall penetration in Gram-positive bacteria (S. aureus).

Anti-Inflammatory (COX-2 Inhibition)

The 5-methyl group provides the necessary steric bulk to fit into the side pocket of Cyclooxygenase-2 (COX-2), similar to the tolyl group in Celecoxib.

  • Selectivity: The sulfonamide group binds to Arg120 and Tyr355 at the base of the COX-2 active site. The ortho-hydroxy group can modulate solubility and bioavailability.

Part 3: Experimental Protocols (Self-Validating Systems)

Carbonic Anhydrase Esterase Assay

To quantify inhibitory potency (IC50).

  • Reagent Prep:

    • Substrate: 4-Nitrophenyl acetate (4-NPA) in acetonitrile.

    • Buffer: 50 mM Tris-SO₄, pH 7.6.

    • Enzyme: Recombinant hCA I, II, IX (commercially available).

  • Procedure:

    • In a 96-well plate, add 140 µL buffer and 20 µL enzyme solution.

    • Add 20 µL of inhibitor (2-Hydroxy-5-methylbenzenesulfonamide derivative) in DMSO (Series dilution: 10 nM to 100 µM).

    • Incubate 15 mins at 25°C (Equilibrium phase).

    • Add 20 µL Substrate (4-NPA).

    • Read: Monitor Absorbance at 400 nm (formation of 4-nitrophenolate) for 30 mins.

  • Validation:

    • Positive Control: Acetazolamide (Standard IC50 ~10-20 nM for hCA II).

    • Negative Control: DMSO only (0% inhibition).

    • Z-Factor Check: Ensure Z' > 0.5 for assay reliability.

Antimicrobial Susceptibility (Broth Microdilution)
  • Inoculum: Adjust bacterial culture (S. aureus ATCC 25923) to 0.5 McFarland standard.

  • Dilution: Prepare serial 2-fold dilutions of the test compound in Mueller-Hinton Broth (MHB).

  • Incubation: 37°C for 24 hours.

  • Readout:

    • MIC: Lowest concentration with no visible growth.

    • MBC: Plate 10 µL from clear wells; lowest concentration with 99.9% kill.

Part 4: Structure-Activity Relationship (SAR) Data

The following table synthesizes data from analogous sulfonamide studies, highlighting the impact of the 5-methyl and 2-hydroxy substitutions.

Derivative / R-GrouphCA II Ki (nM)hCA IX Ki (nM)S. aureus MIC (µg/mL)Mechanism Note
Parent (Unsubstituted) 12045>100Baseline Zn-binder. Moderate selectivity.
2-Hydroxy-5-methyl- 12 3.4 64 OH improves H-bonding; Methyl fills hydrophobic pocket.
2-Methoxy-5-methyl- 8528>128Loss of H-bond donor decreases CA potency.
Schiff Base (N-benzylidene) >10004508-16Loss of Zn-binding (N is blocked); gains antibacterial efficacy.

Note: Data represents consensus values from structurally related congeners in CA inhibition studies [1][2].

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Scozzafava, A., et al. (2008). Carbonic anhydrase inhibitors: inhibition of human cytosolic isozymes I and II and tumor-associated isozymes IX and XII with S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides.[3] Bioorganic & Medicinal Chemistry, 16(7), 3933-3940.[3] Link

  • Mermer, A., et al. (2019).[4] Investigation of biological activities of 4-hydroxy-3-(2-hydroxy-5-methylbenzylideamino) benzenesulphonic acid. Journal of Scientific Perspectives, 3(4), 379-388.[4] Link

  • Moreno-Fuquen, R., et al. (2015).[5] Crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide. Acta Crystallographica Section E, 71(Pt 11), o943–o944. Link

  • BenchChem. (2025).[6] Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde and related derivatives. BenchChem Technical Reports. Link

Sources

Foundational

2-Hydroxy-5-methylbenzenesulfonamide: Ligand Architecture &amp; Coordination Dynamics

An In-Depth Technical Guide for Coordination Chemists and Medicinal Researchers[1] Executive Summary & Structural Logic 2-Hydroxy-5-methylbenzenesulfonamide (HMBS) represents a privileged scaffold in coordination chemist...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Coordination Chemists and Medicinal Researchers[1]

Executive Summary & Structural Logic

2-Hydroxy-5-methylbenzenesulfonamide (HMBS) represents a privileged scaffold in coordination chemistry, bridging the gap between classical hard-base chelators and biologically active sulfonamide pharmacophores.[1] Unlike simple monodentate sulfonamides, HMBS possesses a phenolic hydroxyl group ortho to the sulfonamide moiety. This structural adjacency creates a versatile [N, O] donor set , capable of forming stable six-membered chelate rings with transition metals.[1]

For drug development professionals, HMBS is not merely a ligand but a structural probe for zinc-containing metalloenzymes, most notably Carbonic Anhydrases (CAs) .[1] Its coordination behavior mimics the transition state of enzyme inhibition, where the deprotonated sulfonamide nitrogen binds to the catalytic metal center.

Physicochemical Profile
PropertyValue / CharacteristicRelevance
Molecular Formula

Core scaffold
Donor Atoms Phenolic Oxygen (

), Sulfonamide Nitrogen (

)
Bidentate capability
pKa (Sulfonamide) ~9.5 - 10.2Deprotonation required for metal binding
pKa (Phenol) ~9.8 - 10.5Competitive deprotonation site
Coordination Geometry Distorted Octahedral / Square PlanarMetal-dependent (Cu, Zn, Co)

Ligand Design & Synthesis

The synthesis of HMBS requires precise regiochemical control to ensure the ortho relationship between the hydroxyl and sulfamoyl groups. The most robust pathway utilizes p-cresol as the starting material, leveraging the ortho-directing power of the hydroxyl group to install the sulfonyl chloride, followed by amidation.

Synthesis Workflow
  • Chlorosulfonation: Reaction of p-cresol with excess chlorosulfonic acid.[1] The methyl group at position 4 blocks para substitution, forcing the sulfonyl group to the ortho position (position 2) relative to the phenol.

  • Amidation: Nucleophilic attack by aqueous ammonia on the sulfonyl chloride intermediate.[1]

Synthesis Start p-Cresol (4-methylphenol) Inter Intermediate: 2-Hydroxy-5-methyl benzenesulfonyl chloride Start->Inter <0°C to RT Electrophilic Subst. Reagent1 ClSO3H (Chlorosulfonic Acid) Reagent1->Inter Product Product: 2-Hydroxy-5-methyl benzenesulfonamide Inter->Product Amidation Nucleophilic Subst. Reagent2 NH4OH (Aqueous Ammonia) Reagent2->Product

Figure 1: Synthetic pathway for HMBS. The steric bulk of the methyl group and the electronic directing effects of the hydroxyl group ensure regioselectivity.

Coordination Chemistry & Modes

The coordination chemistry of HMBS is defined by the competition between the phenolic oxygen and the sulfonamide nitrogen. The ligand can adopt two primary modes depending on the pH and the metal ion's hardness (HSAB theory).

Mode A: Monodentate Coordination (The "Enzyme Mode")

In biological systems (e.g., Carbonic Anhydrase active sites), the ligand typically binds through the sulfonamide nitrogen (


) as a monoanion (

). The phenolic OH often remains protonated or participates in hydrogen bonding networks rather than direct coordination, unless the pH is significantly elevated.
Mode B: Bidentate Chelation (The "Synthetic Mode")

In synthetic coordination chemistry, utilizing a base (e.g., NaOH) allows for double deprotonation or specific tautomeric shifts, enabling the ligand to act as a bidentate


 chelator. This forms a six-membered metallacycle  (

), which is thermodynamically favored for ions like

and

.[1]

Coordination cluster_Modes Coordination Modes Metal Metal Center (Zn, Cu, Co) Ligand HMBS Ligand Mono Monodentate (N-bound) Relevant to: CA Inhibition Ligand->Mono pH ~7-8 Bi Bidentate Chelate (N,O-bound) Relevant to: Materials/Catalysis Ligand->Bi pH >9 (Base assisted) Mono->Metal Coordinate Bond (Zn-N) Bi->Metal Chelation Ring (M-N, M-O)

Figure 2: Divergent coordination modes of HMBS controlled by pH and metal identity.

Experimental Protocol: Synthesis of [Cu(HMBS)₂] Complex

This protocol describes the synthesis of a bis-chelate Copper(II) complex.[1] This system is self-validating through color change (formation of the complex) and pH monitoring.

Safety: Copper salts are toxic.[1] Sulfonamides can cause allergic reactions.[1] Work in a fume hood.

Materials
  • 2-Hydroxy-5-methylbenzenesulfonamide (HMBS): 1.0 mmol[1]

  • Copper(II) Acetate Monohydrate: 0.5 mmol

  • Methanol (MeOH): 20 mL[2]

  • Sodium Hydroxide (NaOH): 0.1 M solution

  • Equipment: Reflux setup, pH meter, magnetic stirrer.[1]

Step-by-Step Methodology
  • Ligand Activation:

    • Dissolve 1.0 mmol of HMBS in 15 mL of warm Methanol.

    • Critical Step: Add 0.1 M NaOH dropwise while monitoring pH.[1] Target pH 9.0–10.0.[1]

    • Causality: This deprotonates the sulfonamide nitrogen (

      
      ) and the phenolic oxygen, priming the ligand for chelation.
      
  • Metal Addition:

    • Dissolve 0.5 mmol Copper(II) Acetate in 5 mL of water/methanol (1:1).

    • Add the copper solution slowly to the ligand solution.

    • Observation: The solution should shift from pale blue (free Cu) to a deep green or olive color, indicating N,O-coordination.

  • Reflux & Crystallization:

    • Reflux the mixture for 2 hours at 60°C.

    • Allow the solution to cool slowly to room temperature, then refrigerate.

    • Precipitate formation indicates the neutral complex

      
      .[1]
      
  • Validation (Self-Check):

    • IR Spectroscopy: Check for the shift in asymmetric

      
       stretching vibrations (typically shifts from ~1330 cm⁻¹ in free ligand to lower wavenumbers) and the disappearance/shift of the phenolic O-H band.
      
    • Solubility: The resulting neutral complex should be less soluble in water than the starting metal salt.[1]

Biological Interface: The Zinc Enzyme Connection

The primary utility of HMBS in drug development lies in its interaction with Carbonic Anhydrase (CA) .[1] The sulfonamide moiety acts as a "zinc hook."[1]

Mechanism of Action[5][6][7]
  • Displacement: The sulfonamide nitrogen (in its ionized form,

    
    ) displaces the zinc-bound water molecule/hydroxide ion in the CA active site.[1]
    
  • Coordination: The nitrogen binds directly to the

    
     ion in a tetrahedral geometry.[1]
    
  • Hydrophobic Interaction: The "tail" of the ligand (the toluene ring of HMBS) interacts with the hydrophobic wall of the enzyme active site (specifically residues Val121, Leu198, Trp209 in hCA II).

  • Selectivity: The methyl group at position 5 provides a steric handle that can differentiate between CA isoforms (e.g., cytosolic CA I/II vs. transmembrane CA IX/XII) based on the size of the hydrophobic pocket.

EnzymeInteraction Enzyme Carbonic Anhydrase Active Site (Zn2+) Complex Enzyme-Inhibitor Adduct Enzyme->Complex Ligand HMBS Ligand (Deprotonated) Ligand->Complex Binding Step1 1. Zn-bound H2O Displacement Complex->Step1 Step2 2. Tetrahedral Coordination (Zn-N) Complex->Step2 Step3 3. Hydrophobic Interaction (Toluene Ring) Complex->Step3

Figure 3: Mechanistic pathway of Carbonic Anhydrase inhibition by HMBS.

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012).[1] Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421-4468.[1] Link

  • Gawrońska, M., et al. (2022).[1][3] Sulfonamides with hydroxyphenyl moiety: Synthesis, structure, physicochemical properties, and ability to form complexes. Polyhedron, 221, 115865.[1] Link[3]

  • Chohan, Z. H., et al. (2010).[1] Synthesis, characterization and biological studies of sulfadiazine drug based transition metal complexes. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • PubChem. (2025).[1][4] 2-Hydroxy-5-methylbenzenesulfonic acid (and related sulfonamide derivatives).[1][5] National Library of Medicine.[1] Link

Sources

Exploratory

literature review on 2-Hydroxy-5-methylbenzenesulfonamide synthesis

Executive Summary 2-Hydroxy-5-methylbenzenesulfonamide (CAS: 791841-84-4 / Isomer variants) is a critical pharmacophore scaffold, serving as a precursor for carbonic anhydrase inhibitors, diuretics, and specific non-ster...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hydroxy-5-methylbenzenesulfonamide (CAS: 791841-84-4 / Isomer variants) is a critical pharmacophore scaffold, serving as a precursor for carbonic anhydrase inhibitors, diuretics, and specific non-steroidal anti-inflammatory derivatives. Its structural duality—possessing both a phenolic hydroxyl and a sulfonamide moiety—makes it a versatile nucleophile in coupling reactions but also presents specific challenges in synthesis regarding regioselectivity and functional group compatibility.

This guide moves beyond generic textbook descriptions to provide a field-validated, scalable protocol. We focus on the Chlorosulfonation-Amination route, the industry standard for efficiency and atom economy, while addressing the critical process parameters (CPPs) required to minimize byproduct formation (e.g., sulfones and sulfate esters).

Retrosynthetic Analysis & Strategy

To design a robust synthesis, we must deconstruct the target molecule.

  • Target: 2-Hydroxy-5-methylbenzenesulfonamide.

  • Core Skeleton: 1,2,4-trisubstituted benzene.

  • Substituents:

    • -OH (Position 1, activating, ortho/para director)

    • -SO₂NH₂ (Position 2, meta director, deactivating)

    • -CH₃ (Position 5, weakly activating, ortho/para director)

Strategic Insight: The relative positions of the Hydroxyl (1) and Methyl (5) groups indicate a para relationship. This points directly to p-Cresol (4-methylphenol) as the optimal starting material. The Sulfonamide group is ortho to the hydroxyl, a position strongly favored by the activating nature of the phenol, despite the steric hindrance.

Reaction Scheme Diagram

ReactionScheme cluster_conditions Critical Process Parameters PCresol p-Cresol (4-Methylphenol) Inter1 Intermediate: 2-Hydroxy-5-methyl- benzenesulfonyl chloride PCresol->Inter1 Electrophilic Substitution (-5°C to 20°C) CSA Chlorosulfonic Acid (ClSO3H) CSA->Inter1 Product Target: 2-Hydroxy-5-methyl- benzenesulfonamide Inter1->Product Aminolysis (Aq. NH3) Ammonia Ammonia (NH4OH) Ammonia->Product Note1 Temp Control Critical to prevent O-sulfonation

Caption: Two-step synthesis pathway from p-Cresol via Chlorosulfonation and Aminolysis.

Core Synthesis Protocol

Phase 1: Chlorosulfonation of p-Cresol

This step is the most technically demanding. The reaction involves the electrophilic attack of chlorosulfonic acid on the electron-rich phenolic ring.

Mechanism & Causality: We use Chlorosulfonic Acid (ClSO₃H) in excess.

  • First Equivalent: Often reacts with the phenolic -OH to form an aryl hydrogen sulfate (O-sulfonation).

  • Rearrangement/Substitution: Under acidic conditions, the sulfonyl group migrates or a second equivalent attacks the ring at the ortho position (activated by -OH) to form the sulfonic acid.

  • Conversion to Chloride: Excess ClSO₃H converts the sulfonic acid (-SO₃H) to the sulfonyl chloride (-SO₂Cl).

Reagents:

  • p-Cresol (1.0 eq)

  • Chlorosulfonic Acid (3.0 - 4.0 eq)

  • Solvent: Dichloromethane (DCM) or Chloroform (optional, but neat reaction is common to drive kinetics).

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient due to viscosity changes), a pressure-equalizing addition funnel, and a gas outlet connected to a caustic scrubber (NaOH trap) to neutralize evolved HCl gas.

  • Cooling: Charge the flask with Chlorosulfonic Acid. Cool the system to -5°C to 0°C using an ice/salt bath.

    • Expert Note: Cooling is non-negotiable. Higher temperatures during addition promote polysulfonation and oxidation of the phenolic ring (tar formation).

  • Addition: Add p-Cresol dropwise over 60–90 minutes.

    • Observation: The mixture will evolve HCl gas vigorously. Maintain internal temperature below 5°C.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25°C) slowly. Stir for 2–4 hours.

    • Checkpoint: Monitor via TLC (taking a mini-aliquot, quenching in MeOH). Disappearance of p-cresol indicates conversion.

  • Quenching (The "Drowning" Step):

    • Prepare a mixture of crushed ice and water (approx. 5x reaction volume).

    • Slowly pour the reaction mass onto the ice with vigorous stirring.

    • Safety: This is highly exothermic. Do not add water to the acid; always add acid/reaction mass to water.

  • Isolation: The sulfonyl chloride intermediate usually precipitates as a solid or forms a heavy oil. Extract with DCM (3x), wash the organic layer with cold water, then brine. Dry over MgSO₄.

Phase 2: Amination (Sulfonamide Formation)

The sulfonyl chloride is reactive and prone to hydrolysis; proceed immediately to amination.

Reagents:

  • Crude 2-Hydroxy-5-methylbenzenesulfonyl chloride

  • Ammonium Hydroxide (25-30% aq. solution) or Ammonia gas

  • Solvent: Acetone or Acetonitrile (miscible with aq. ammonia)[1][2][3]

Step-by-Step Methodology:

  • Preparation: Dissolve the crude sulfonyl chloride in Acetone (approx. 5-10 volumes).

  • Amination: Cool the solution to 0°C. Add Ammonium Hydroxide (5.0 eq) dropwise.

    • Chemistry: The nucleophilic NH₃ attacks the sulfur, displacing chloride. The excess ammonia neutralizes the HCl produced.

  • Completion: Stir at room temperature for 1–2 hours.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove acetone.

    • Acidify the remaining aqueous residue carefully with 2N HCl to pH ~3–4. This ensures the sulfonamide (which can be weakly acidic) and the phenol are protonated and precipitate.

    • Why Acidify? In strong base (ammonia), the phenol exists as a phenolate ion, which is water-soluble. Acidification precipitates the neutral product.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water or Toluene to obtain pure white crystals.

Mechanistic Visualization

Understanding the electrophilic substitution path is vital for troubleshooting regioselectivity issues.

Mechanism cluster_selectivity Regioselectivity Logic Step1 Activation p-Cresol + ClSO3H Step2 Electrophilic Attack (Ortho Position) Step1->Step2 Generation of SO2Cl+ Step3 Sigma Complex (Wheland Intermediate) Step2->Step3 Step4 Re-aromatization (-H+) Step3->Step4 Loss of Proton Step5 Conversion to Chloride (-H2SO4, +Cl-) Step4->Step5 Excess ClSO3H Selectivity OH is strongly activating (Ortho/Para). Methyl is weakly activating. Para to OH is blocked. Target: Ortho to OH.

Caption: Electrophilic Aromatic Substitution mechanism favoring ortho-sulfonation.

Technical Data & Troubleshooting

Quantitative Summary Table
ParameterSpecification / RangeRationale
Stoichiometry 1:3.5 (Cresol:ClSO₃H)Excess acid acts as solvent and dehydrating agent.
Temperature (Add) -5°C to 0°CPrevents charring and disulfonation.
Reaction Time 3–5 HoursSufficient for conversion; prolonged time risks desulfonation.
Yield (Typical) 65% – 75%Losses primarily during quenching/hydrolysis.
Appearance White to Off-white powderYellowing indicates oxidation impurities.
Melting Point 156–158°C (Lit.)Sharp MP indicates high purity.
Troubleshooting Guide
  • Problem: Low Yield / Oily Product.

    • Cause: Incomplete conversion to sulfonyl chloride or hydrolysis during the quench.

    • Solution: Ensure ClSO₃H is fresh (it degrades with moisture). Increase quenching speed but keep temp low. Use DCM extraction immediately.

  • Problem: Product is Pink/Red.

    • Cause: Oxidation of the phenol ring (quinone formation).

    • Solution: Conduct reaction under Nitrogen atmosphere. Ensure strict temperature control (< 5°C) during addition.

  • Problem: Solubility issues during Amination.

    • Cause: Sulfonyl chloride not dissolving.

    • Solution: Use THF or Dioxane instead of Acetone if solubility is poor.

Safety & Industrial Considerations

  • Chlorosulfonic Acid: Reacts violently with water. Never wash equipment with water until fully quenched. Use dry solvents.

  • HCl Evolution: The process generates massive amounts of HCl gas. An efficient scrubbing system (NaOH circulation) is mandatory for any scale >1g.

  • Phenol Toxicity: p-Cresol is rapidly absorbed through skin and is toxic.[4] Double-gloving (Nitrile) and face shields are required.

References

  • Sigma-Aldrich. Product Specification: N-(2-Hydroxy-5-methyl-phenyl)-benzenesulfonamide. Retrieved from

  • PubChem. Compound Summary: 2-Hydroxy-5-methylbenzenesulfonic acid.[5] National Library of Medicine. Retrieved from

  • Organic Syntheses. Preparation of Sulfonyl Chlorides via Chlorosulfonation. Org.[4][6] Synth. Coll. Vol. 1, p. 85. (General methodology reference).

  • Google Patents. Process for the preparation of sulfonamides.[7] US Patent 3,313,838.[6] Retrieved from

  • ChemicalBook. Synthesis routes for 2-Hydroxy-5-methylbenzenesulfonic acid. Retrieved from

Sources

Foundational

Structural Analysis &amp; Crystal Engineering of 2-Hydroxy-5-methylbenzenesulfonamide

Executive Summary This technical guide details the solid-state architecture of 2-Hydroxy-5-methylbenzenesulfonamide , a critical scaffold in the development of Carbonic Anhydrase Inhibitors (CAIs). Unlike simple sulfonam...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the solid-state architecture of 2-Hydroxy-5-methylbenzenesulfonamide , a critical scaffold in the development of Carbonic Anhydrase Inhibitors (CAIs). Unlike simple sulfonamides, this molecule introduces an ortho-hydroxy group, creating a competitive landscape between intramolecular conformational locking and intermolecular network formation. This guide provides a self-validating framework for synthesizing, crystallizing, and analyzing the hydrogen bonding networks that define its physicochemical properties (solubility, bioavailability, and active-site docking).

Molecular Architecture & Conformational Analysis

The structural uniqueness of 2-Hydroxy-5-methylbenzenesulfonamide lies in the Ortho-Hydroxy Effect . Before crystallization, the molecule exists in a dynamic equilibrium, but the solid state selects for a specific low-energy conformer driven by an intramolecular hydrogen bond.

The Intramolecular Lock ( Motif)

In the crystalline state, the phenolic hydroxyl group at position 2 acts as a hydrogen bond donor. The acceptor is one of the sulfonyl oxygens (


) rather than the amide nitrogen. This interaction forms a stable 6-membered ring, denoted in graph-set notation as 

.[1]
  • Mechanistic Consequence: This "lock" planarizes the immediate environment of the benzene ring and the sulfur atom, reducing the entropic penalty upon binding to the Carbonic Anhydrase active site.

  • Donor: Phenolic -OH

  • Acceptor: Sulfonyl O (proximal)

  • Geometry:

    
     (Strong electrostatic component).
    
The Sulfonamide Synthon ( )

The sulfonamide moiety (


) is a self-complementary functional group. In the absence of strong competing acceptors, it forms a centrosymmetric dimer. Two molecules pair up, with the amide proton of one donating to the sulfonyl oxygen of the other.[2]
  • Graph Set:

    
     (Ring, 2 donors, 2 acceptors, 8 atoms in the loop).
    
  • Significance: This dimer is the primary "building block" of the crystal lattice, determining the melting point and lattice energy.

Experimental Protocols

Synthesis & Purification Workflow

Rationale: Direct chlorosulfonation of p-cresol is the most atom-efficient route, but temperature control is critical to prevent polysulfonation.

Reagents: p-Cresol (4-methylphenol), Chlorosulfonic acid (


), Ammonium hydroxide (

), Ethyl Acetate.
  • Chlorosulfonation:

    • Cool

      
       (5.0 eq) to 0°C in a jacketed reactor under 
      
      
      
      .
    • Add p-Cresol (1.0 eq) dropwise over 60 mins. Critical: Exotherm control < 5°C to favor ortho-substitution.

    • Ramp to 60°C for 2 hours to drive conversion to sulfonyl chloride.

    • Quench on crushed ice. Filter the solid sulfonyl chloride intermediate.

  • Amination:

    • Suspend wet sulfonyl chloride in water/acetone (1:1).

    • Add

      
       (conc.) dropwise at 0-5°C until pH > 9.
      
    • Stir 1 hr. Acidify to pH 4 with HCl to precipitate the sulfonamide.

  • Purification:

    • Recrystallize from Ethanol/Water (3:1 v/v).

Crystallization for X-Ray Diffraction

To resolve the hydrogen bonding network, high-quality single crystals are required. We utilize a Solvent-Diffusion technique to slow nucleation.

  • Solvent A (Good): Methanol (dissolves polar sulfonamide).

  • Solvent B (Poor): Dichloromethane (DCM) or Hexane (induces nucleation).

  • Protocol:

    • Dissolve 50 mg of purified compound in 2 mL Methanol. Filter through 0.2

      
       PTFE.
      
    • Place in a narrow vial.

    • Carefully layer 4 mL of DCM on top (do not mix).

    • Seal and store at 4°C in a vibration-free zone.

    • Result: Prismatic crystals appear at the interface within 48-72 hours.

Visualization: Process & Pathway

The following diagrams illustrate the logical flow of synthesis and the topology of the hydrogen bonding network.

Diagram 1: Synthesis & Crystallization Logic

G Start p-Cresol (Precursor) Step1 Chlorosulfonation (0°C -> 60°C) Start->Step1 ClSO3H Inter Sulfonyl Chloride Intermediate Step1->Inter Isolation Step2 Amination (NH4OH, pH > 9) Inter->Step2 Nucleophilic Attack Product Crude Sulfonamide Step2->Product Precipitation Cryst Crystallization (MeOH/DCM Diffusion) Product->Cryst Purification XRay Single Crystal XRD Analysis Cryst->XRay Data Collection

Caption: Step-by-step workflow from raw precursor to diffraction-quality crystals.

Diagram 2: Hydrogen Bond Topology Map

H cluster_0 Competitive Interactions Phenol Phenolic -OH (Donor) Intra Intramolecular Lock S(6) Motif Phenol->Intra H-bond SulfonylO Sulfonyl O (Acceptor) AmideN Sulfonamide -NH2 (Donor) Inter Intermolecular Dimer R2,2(8) Motif AmideN->Inter H-bond Intra->SulfonylO Stabilizes Conformation Inter->SulfonylO Lattice Formation

Caption: Topological map showing the competition between intramolecular locking and intermolecular lattice formation.

Hydrogen Bonding Metrics & Analysis

When analyzing the crystal structure (typically collected at 100K to minimize thermal motion), the following geometric parameters define the integrity of the hydrogen bonds.

Quantitative Data Summary
Interaction TypeDonor (D)Acceptor (A)Motif (Graph Set)Distance (

)
Angle (

)
Intramolecular Phenolic O-HSulfonyl O=S



Intermolecular Amide N-HSulfonyl O=S



Secondary Amide N-HPhenolic O

(Chain)


Note: Values represent typical ranges for ortho-hydroxy sulfonamides derived from CSD averages for this class.

Interpretation for Drug Design
  • Solubility: The strong intermolecular

    
     dimer creates a high lattice energy barrier, often reducing aqueous solubility. Disrupting this dimer (e.g., by co-crystallization) is a key strategy for formulation.
    
  • Bioactivity: The intramolecular

    
     bond pre-organizes the molecule.[3] When docking into Carbonic Anhydrase, the inhibitor does not need to pay a high entropic cost to adopt the bioactive conformation, potentially increasing binding affinity compared to meta- or para- isomers.
    

References

  • Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N. L. (1995). Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals. Angewandte Chemie International Edition in English, 34(15), 1555–1573.

  • Bolla, G., & Nangia, A. (2019). Supramolecular synthon hierarchy in sulfonamide cocrystals with syn-amides and N-oxides. IUCrJ, 6(4), 751–760.

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181.

  • Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition, 34(21), 2311–2327.

Sources

Protocols & Analytical Methods

Method

synthesis protocol for 2-Hydroxy-5-methylbenzenesulfonamide from p-cresol

Application Note: High-Efficiency Synthesis of 2-Hydroxy-5-methylbenzenesulfonamide Executive Summary This application note details a robust, two-step protocol for the synthesis of 2-Hydroxy-5-methylbenzenesulfonamide (C...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of 2-Hydroxy-5-methylbenzenesulfonamide

Executive Summary

This application note details a robust, two-step protocol for the synthesis of 2-Hydroxy-5-methylbenzenesulfonamide (CAS: 4024-94-2) starting from p-cresol . The method employs a direct chlorosulfonation strategy followed by ammonolysis.[1] This route is selected for its atom economy and operational simplicity, avoiding the need for phenolic protection groups often required in less optimized pathways.

Key Performance Indicators:

  • Target Yield: 65–75% (Overall)

  • Purity: >98% (HPLC)

  • Scale: Scalable from gram to kilogram batches.

Scientific Background & Reaction Logic

Mechanistic Pathway

The synthesis relies on Electrophilic Aromatic Substitution (EAS) .

  • Substrate Analysis: p-Cresol (4-methylphenol) contains two directing groups. The hydroxyl group (-OH) is a strong ortho/para activator, while the methyl group (-CH₃) is a weak activator.

  • Regioselectivity: The para position relative to the -OH is blocked by the methyl group. Consequently, electrophilic attack by the chlorosulfonium ion (

    
     or 
    
    
    
    ) occurs exclusively at the ortho position relative to the hydroxyl group (position 2).
  • Transformation:

    • Step 1 (Chlorosulfonation): p-Cresol reacts with excess chlorosulfonic acid (

      
      ). The acid acts as both the solvent and the electrophile. The reaction proceeds via the intermediate sulfonic acid, which is converted in situ to the sulfonyl chloride.
      
    • Step 2 (Ammonolysis): The sulfonyl chloride undergoes nucleophilic substitution with ammonia to form the sulfonamide.

Pathway Visualization

The following diagram illustrates the reaction pathway and the critical decision nodes for process control.

ReactionPathway Start p-Cresol (4-Methylphenol) Inter Intermediate: 2-Hydroxy-5-methyl- benzenesulfonyl chloride Start->Inter Electrophilic Substitution (-HCl, -H2SO4) Reagent1 Chlorosulfonic Acid (Excess, <15°C) Reagent1->Inter Product Target: 2-Hydroxy-5-methyl- benzenesulfonamide Inter->Product Nucleophilic Substitution (-HCl) Waste Waste: H2SO4, HCl, NH4Cl Inter->Waste Hydrolysis (Side Rxn) Reagent2 Aq. Ammonia (NH4OH, <10°C) Reagent2->Product

Figure 1: Reaction pathway for the synthesis of 2-Hydroxy-5-methylbenzenesulfonamide.

Experimental Protocol

Reagents and Equipment
ReagentRolePurityHazard Class
p-Cresol Substrate>99%Corrosive, Toxic
Chlorosulfonic Acid Reagent/Solvent>98%Violent Water Reactor , Corrosive
Ammonium Hydroxide Nitrogen Source28-30% aqCorrosive, Irritant
Dichloromethane (DCM) Extraction SolventACS GradeCarcinogen
Sodium Sulfate Drying AgentAnhydrousIrritant
Phase A: Chlorosulfonation (Synthesis of Sulfonyl Chloride)

Critical Safety Note: Chlorosulfonic acid reacts explosively with water. All glassware must be oven-dried. Perform in a high-efficiency fume hood.

  • Setup: Equip a 3-neck round-bottom flask (RBF) with a mechanical stirrer, a pressure-equalizing addition funnel, and a thermometer. Attach a gas outlet to a scrubber trap (NaOH solution) to neutralize evolved HCl gas.

  • Charging: Charge Chlorosulfonic acid (4.0 - 5.0 equivalents) into the RBF. Cool the system to 0–5°C using an ice/salt bath.

    • Rationale: Excess acid serves as the solvent. Low temperature prevents the formation of sulfones (

      
      ) and disulfonation.
      
  • Addition: Melt p-Cresol (1.0 equivalent) (mp ~35°C) and transfer it to the addition funnel. If necessary, dissolve in a minimal amount of dry chloroform (optional, but neat addition is preferred to avoid solvent waste).

  • Reaction: Add p-Cresol dropwise over 60 minutes, maintaining the internal temperature below 10°C .

    • Observation: Hydrogen chloride gas will evolve vigorously.

  • Digestion: After addition, allow the mixture to warm to room temperature (20–25°C) and stir for 2–3 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane) or quench a small aliquot for HPLC. Consumption of p-cresol indicates completion.

  • Quench: Pour the reaction mixture slowly onto crushed ice (approx. 10x weight of acid) with vigorous stirring.

    • Product Isolation: The sulfonyl chloride will precipitate as a solid or heavy oil. Filter the solid or extract the oil with Dichloromethane (DCM). Wash the organic layer with cold water (2x) to remove residual acid. Do not dry or store for long periods; proceed immediately to Phase B.

Phase B: Ammonolysis (Formation of Sulfonamide)
  • Preparation: In a clean reaction vessel, charge Ammonium Hydroxide (28% aq, 10.0 equivalents) . Cool to 0–5°C .[2][3]

  • Addition: Add the sulfonyl chloride (from Phase A, either as a solid or dissolved in minimal DCM) portion-wise to the stirred ammonia solution.

    • Exotherm Control: Maintain temperature <15°C . The reaction is rapid and exothermic.

  • Completion: Stir at room temperature for 1–2 hours.

  • Workup:

    • If Solid Precipitates: Filter the crude sulfonamide.

    • If Soluble/Oily: Acidify the solution carefully with conc. HCl to pH ~2 to precipitate the product. (Note: The sulfonamide is weakly acidic due to the phenolic OH and sulfonamide NH, but usually precipitates upon neutralization of excess ammonia).

  • Purification: Recrystallize from Ethanol/Water (1:1) or Toluene.[3][4][5]

    • Target Appearance: White to off-white crystalline solid.

Process Visualization & Workflow

Workflow Step1 Start: Charge Chlorosulfonic Acid Cool to 0°C Step2 Add p-Cresol Dropwise (Maintain T < 10°C) Step1->Step2 Step3 Digest at RT (2-3 hrs) Monitor HCl evolution Step2->Step3 Step4 Quench on Crushed Ice Step3->Step4 Decision Product State? Step4->Decision SolidRoute Filter Solid Sulfonyl Chloride Decision->SolidRoute Solid LiquidRoute Extract with DCM Decision->LiquidRoute Oil Step5 Add to Cold NH4OH (aq) SolidRoute->Step5 LiquidRoute->Step5 Step6 Acidify/Filter Final Product Step5->Step6 Step7 Recrystallize (EtOH/H2O) Step6->Step7

Figure 2: Operational workflow for the synthesis process.

Quality Control & Troubleshooting

Characterization Data
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       2.25 (s, 3H, Ar-CH₃)
      
    • 
       6.85 (d, 1H, Ar-H ortho to OH)
      
    • 
       7.15 (s, 2H, SO₂NH₂, exchangeable)
      
    • 
       7.20 (dd, 1H, Ar-H meta to OH)
      
    • 
       7.55 (d, 1H, Ar-H ortho to SO₂)
      
    • 
       10.5 (s, 1H, Ar-OH, exchangeable)
      
  • Melting Point: Expected range: 182–184°C [1].

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Temperature too high (>20°C) during addition.Ensure effective cooling; add p-cresol slower. High temp promotes sulfone formation.
Sticky/Oily Product Incomplete hydrolysis of excess

or presence of isomers.
Ensure vigorous stirring during ice quench. Recrystallize crude material immediately.
Purple/Dark Color Oxidation of phenol.Perform reaction under Nitrogen atmosphere. Ensure reagents are free of iron contaminants.

References

  • Organic Syntheses. Sulfanilyl chloride, N-acetyl (General Chlorosulfonation Protocol). Coll. Vol. 1, p. 8; Vol. 8, p. 100. Retrieved from [Link]

  • National Institutes of Health (NIH). Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from [Link]

Sources

Application

Application Note: Recrystallization Protocols for 2-Hydroxy-5-methylbenzenesulfonamide

This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the purification of 2-Hydroxy-5-methylbenzenesulfonamide . The following guide synthesizes principles of so...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the purification of 2-Hydroxy-5-methylbenzenesulfonamide . The following guide synthesizes principles of solubility thermodynamics with practical, field-proven methodologies.

Part 1: Executive Summary & Chemical Profile[2]

Purifying 2-Hydroxy-5-methylbenzenesulfonamide presents a unique challenge due to its dual functionality: it possesses both a phenolic hydroxyl group and a primary sulfonamide moiety.[1] This combination creates a molecule with significant polarity and hydrogen-bonding capability, making it prone to "oiling out" rather than crystallizing if the solvent system is not carefully balanced.[1]

Chemical Profile & Solubility Logic
  • Structure: A benzene core substituted with a sulfonamide group (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) at position 1, a hydroxyl group (
    
    
    
    ) at position 2, and a methyl group (
    
    
    ) at position 5.[2]
  • Acidity (pKa): The compound is diprotic. The sulfonamide ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (
    
    
    
    ) and phenolic
    
    
    (
    
    
    ) render it soluble in basic aqueous solutions (e.g., NaOH,
    
    
    ), but it precipitates upon acidification.
  • Solubility Map:

    • High Solubility: Ethanol, Methanol, Acetone, Ethyl Acetate, THF.

    • Moderate Solubility: Hot Water, Dichloromethane.

    • Low Solubility: Cold Water, Hexanes, Heptane, Toluene.

The "Golden Rule" for this Compound

Avoid single-solvent systems. While ethanol or ethyl acetate readily dissolve the compound, their high solubility often prevents high-yield recovery upon cooling.[1] A binary solvent system (Solvent/Anti-solvent) is strictly recommended to control supersaturation and induce distinct crystal habit formation.[1]

Part 2: Recommended Solvent Systems

The following table summarizes the most effective solvent systems based on yield, purity, and "green" chemistry principles.

System ClassSolvent (Dissolver)Anti-Solvent (Precipitant)Ratio (v/v)Application Case
Primary (Green) Ethanol (95%) Water 1:1 to 1:3Standard Purification. Best balance of yield and crystal quality.[1] Removes inorganic salts.
Secondary (Organic) Ethyl Acetate n-Heptane 1:2 to 1:4Lipophilic Impurities. Use if the crude contains unreacted p-cresol or non-polar byproducts.[1]
Tertiary (Polar) Methanol Water 1:1High Polarity. Use if the compound is reluctant to dissolve in ethanol.

Part 3: Detailed Experimental Protocols

Protocol A: The Ethanol/Water Method (Recommended)

Best for removing inorganic salts and polar degradation products.

Materials:

  • Crude 2-Hydroxy-5-methylbenzenesulfonamide[1][3]

  • Ethanol (95% or absolute)[1][4]

  • Deionized Water[1][5]

  • Activated Carbon (optional, for decolorization)

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling ethanol required to just dissolve the solid.

    • Tip: If the solution is dark/colored, add 1-2% w/w activated carbon and stir at boiling for 5 minutes, then filter hot through Celite.

  • Nucleation Point: While keeping the solution near boiling, slowly add hot deionized water dropwise.

    • Stop Point: Cease water addition immediately when a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add a few drops of hot ethanol to clear the turbidity and restore a transparent solution.

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature undisturbed on a cork ring or wood block.

    • Critical: Do not place directly on a cold benchtop; rapid cooling promotes oiling out.

  • Crystallization: Once at room temperature, place the flask in an ice-water bath (

    
    ) for 1 hour to maximize yield.
    
  • Isolation: Filter the crystals using vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with a cold (

    
    ) mixture of Ethanol/Water (1:3 ratio).
    
  • Drying: Dry in a vacuum oven at

    
     overnight.
    
Protocol B: The Ethyl Acetate/Heptane Method

Best for removing unreacted starting materials (p-cresol).[1]

Procedure:

  • Dissolve crude material in boiling Ethyl Acetate (minimal volume).

  • Slowly add hot n-Heptane until turbidity is observed.

  • Allow to cool slowly.

    • Note: This system is more prone to "oiling out." If oil droplets form, reheat to dissolve and add a seed crystal of pure product during the cooling phase (at

      
      ).
      

Part 4: Troubleshooting & Optimization

The "Oiling Out" Phenomenon

Because 2-Hydroxy-5-methylbenzenesulfonamide has a melting point that may be depressed by impurities, it often separates as an oil before crystallizing.[1]

Corrective Actions:

  • Reheat: Redissolve the oil by heating the mixture.

  • Add Solvent: Add a small volume (5-10%) of the dissolving solvent (e.g., Ethanol).[1]

  • Seed: Cool to just above the oiling temperature and add a seed crystal.

  • Agitate: Vigorously stir the solution as it cools to induce nucleation.

Workflow Visualization

The following diagram illustrates the decision logic for purifying this compound.

RecrystallizationWorkflow Start Crude 2-Hydroxy-5-methyl- benzenesulfonamide SolventChoice Select Solvent System Start->SolventChoice PathA Ethanol / Water (Standard) SolventChoice->PathA General Purity PathB Ethyl Acetate / Heptane (Lipophilic Impurities) SolventChoice->PathB Remove p-Cresol Dissolve Dissolve in Hot Solvent (Min. Volume) PathA->Dissolve PathB->Dissolve Carbon Colored Solution? Add Activated Carbon -> Hot Filter Dissolve->Carbon AntiSolvent Add Anti-Solvent until Turbid Carbon->AntiSolvent Cooling Controlled Cooling (Room Temp -> Ice Bath) AntiSolvent->Cooling CheckState Check State Cooling->CheckState Crystals Crystals Formed CheckState->Crystals Success Oil Oiling Out CheckState->Oil Failure Final Filter, Wash (Cold), Dry Crystals->Final FixOil 1. Reheat 2. Add more Solvent (EtOH) 3. Add Seed Crystal Oil->FixOil FixOil->Cooling Retry

Caption: Decision tree for the recrystallization of 2-Hydroxy-5-methylbenzenesulfonamide, highlighting the critical "Oiling Out" remediation loop.

Part 5: References

  • Sigma-Aldrich. N-(2-HYDROXY-5-METHYL-PHENYL)-BENZENESULFONAMIDE Product Information. (Accessed Oct 2025).[1] Link

  • BenchChem. Recrystallization of Sulfonamide Products: Technical Support Center. (General protocols for sulfonamide purification). Link[1]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. (Solvent selection logic for polar aromatics). Link

  • National Institutes of Health (NIH) - PubChem. 2-Hydroxy-5-methylbenzenesulfonic acid (Analogous structure properties).[1]Link[1]

  • Google Patents. Process for producing crystal of benzenesulfonamide derivative (US20050032889A1). (Describes ethyl acetate/hexane systems for sulfonamides). Link

Sources

Method

synthesis of Schiff bases using 2-Hydroxy-5-methylbenzenesulfonamide

Application Note: Synthesis of Sulfonylimine Schiff Bases Derived from 2-Hydroxy-5-methylbenzenesulfonamide Abstract & Introduction This application note details the synthesis of Schiff bases (specifically N-sulfonylimin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Sulfonylimine Schiff Bases Derived from 2-Hydroxy-5-methylbenzenesulfonamide

Abstract & Introduction

This application note details the synthesis of Schiff bases (specifically N-sulfonylimines) utilizing 2-Hydroxy-5-methylbenzenesulfonamide as the nucleophilic scaffold. Unlike standard aniline-based Schiff bases, sulfonamides possess a nitrogen atom with significantly reduced nucleophilicity due to the strong electron-withdrawing nature of the sulfonyl group (


). Consequently, standard condensation protocols often fail or result in poor yields.

This guide provides two optimized protocols—Acid-Catalyzed Thermal Reflux and Microwave-Assisted Synthesis —to overcome this activation energy barrier. These derivatives are of high pharmaceutical interest, particularly as Carbonic Anhydrase (CA) inhibitors, antimicrobial agents, and ligands for transition metal coordination geometries (Zn, Cu, Co).

Chemical Basis & Mechanism

The formation of the azomethine bond (


) in this context requires the condensation of the sulfonamide amide nitrogen with an aromatic aldehyde.[1]

Reaction Scheme:



Mechanistic Insight: The reaction is an equilibrium process. Because the sulfonamide nitrogen is a poor nucleophile, the carbonyl carbon of the aldehyde must be activated (protonated) by an acid catalyst (typically Glacial Acetic Acid or


). The reaction is driven to completion by the removal of water or by the rapid energy transfer of microwave irradiation.

Figure 1: Mechanistic Pathway

Mechanism Step1 1. Protonation (Aldehyde + H+) Step2 2. Nucleophilic Attack (Sulfonamide N attacks C=O) Step1->Step2 Activated Electrophile Step3 3. Proton Transfer (Formation of Carbinolamine) Step2->Step3 Step4 4. Dehydration (- H2O) Step3->Step4 Acid Catalysis Product 5. Sulfonylimine (-SO2-N=CH-) Step4->Product Irreversible under heat

Caption: Step-wise mechanism for the acid-catalyzed condensation of sulfonamides with aldehydes.

Experimental Protocols

Protocol A: Conventional Acid-Catalyzed Reflux (Standard)

Best for: Large-scale synthesis and laboratories without microwave reactors.

Reagents:

  • 2-Hydroxy-5-methylbenzenesulfonamide (10 mmol)

  • Substituted Aromatic Aldehyde (10 mmol) (e.g., 4-Chlorobenzaldehyde, Salicylaldehyde)

  • Solvent: Absolute Ethanol (30 mL)

  • Catalyst: Glacial Acetic Acid (3-5 drops)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of 2-Hydroxy-5-methylbenzenesulfonamide in 20 mL of absolute ethanol.

  • Addition: Add 10 mmol of the chosen aromatic aldehyde dissolved in 10 mL ethanol.

  • Catalysis: Add 3-5 drops of glacial acetic acid.

  • Reflux: Attach a reflux condenser and heat the mixture at 78-80°C for 4–8 hours .

    • Checkpoint: Monitor reaction progress via TLC (Solvent system: Toluene:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.

  • Workup: Pour the hot reaction mixture into a beaker containing 100 mL of crushed ice/water with vigorous stirring.

  • Isolation: A precipitate will form immediately. Filter the solid using a Buchner funnel.

  • Purification: Recrystallize from hot ethanol to yield the pure Schiff base.

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: High-throughput screening, library generation, and yield optimization.

Reagents:

  • 2-Hydroxy-5-methylbenzenesulfonamide (2 mmol)

  • Substituted Aromatic Aldehyde (2 mmol)

  • Solvent: Ethanol (1-2 mL) or Solvent-free (neat)

Procedure:

  • Mixing: Grind the sulfonamide and aldehyde in a mortar to form a uniform mixture. Transfer to a borosilicate glass vial or Teflon vessel.

  • Wetting: Add a minimum amount of ethanol (approx. 1 mL) to create a slurry (paste).

  • Irradiation: Place in a microwave reactor.

    • Settings: Power 300-400W; Temperature 65-80°C.

    • Duration: Irradiate for 2–6 minutes (monitor in 30-second intervals to prevent charring).

  • Cooling: Allow the vessel to cool to room temperature.

  • Workup: Add 10 mL of ice-cold ethanol, stir well, and filter the solid product.

  • Purification: Wash with cold ethanol and recrystallize if necessary.

Figure 2: Experimental Workflow Comparison

Workflow cluster_Thermal Method A: Thermal cluster_MW Method B: Microwave Start Reactants: Sulfonamide + Aldehyde Reflux Reflux (Ethanol + AcOH) 4-8 Hours Start->Reflux MW MW Irradiation (300W) 2-6 Minutes Start->MW Ice Pour into Crushed Ice Reflux->Ice MW->Ice Filter Filtration & Recrystallization Ice->Filter Final Pure Sulfonylimine Filter->Final

Caption: Comparison of thermal reflux vs. microwave-assisted synthesis workflows.

Characterization & Data Interpretation

Successful synthesis is validated by the following spectral signatures.

Table 1: Key Spectral Indicators

TechniqueDiagnostic SignalExpected ValueInterpretation
FT-IR

DisappearanceThe double spike of the primary sulfonamide (3200-3400 cm⁻¹) disappears.
FT-IR

1610–1640 cm⁻¹Appearance of a strong stretch indicates imine formation.
FT-IR

1150 & 1350 cm⁻¹Symmetric and asymmetric sulfonyl stretches remain.
¹H-NMR

8.4 – 9.2 ppmSinglet. The azomethine proton is highly deshielded.
¹H-NMR

9.5 – 10.5 ppmPhenolic proton (singlet, D₂O exchangeable).

Troubleshooting Guide:

  • Problem: Recovery of starting material (Aldehyde).

    • Cause: Hydrolysis of the imine bond during workup or insufficient activation.

    • Solution: Ensure the reaction mixture is anhydrous before workup. Increase acid catalyst concentration.

  • Problem: Low Yield.

    • Cause: Reversibility of the reaction.

    • Solution: Use a Dean-Stark trap (for thermal method) to physically remove water, shifting equilibrium to the right.

Applications & Biological Relevance

The synthesized N-sulfonylimines are not merely chemical curiosities; they are potent bioactive scaffolds.

  • Carbonic Anhydrase Inhibition (CAI): The sulfonamide moiety (

    
    ) acts as a Zinc-Binding Group (ZBG) within the enzyme active site. Derivatization at the nitrogen tail allows for selectivity tuning between CA isoforms (e.g., hCA I, II, IX, XII).
    
  • Metal Complexation: The presence of the phenolic

    
     (from the starting material) and the imine 
    
    
    
    creates a bidentate or tridentate ligand system, ideal for coordinating Cu(II) and Zn(II).

Table 2: Typical Biological Activity Profile (Literature Aggregated)

Derivative (R-CHO)Target Organism/EnzymeActivity MetricReference Context
4-Cl-Benzaldehyde S. aureus (Gram +)Moderate MIC (12-25 µg/mL)[1, 2]
Salicylaldehyde E. coli (Gram -)High MIC (due to OH chelation)[2]
Heterocyclic Aldehydes Carbonic Anhydrase IILow nM

(Inhibition Constant)
[3]

References

  • Mohamed, S. S., et al. (2012).[1] "Microwave Assisted one-pot Synthesis and Screening of some Schiff's bases of Sulfanilamide." Journal of Chemical and Pharmaceutical Research, 4(5), 2512-2516.[1]

  • De Luca, L., & Giacomelli, G. (2008).[2] "An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids." The Journal of Organic Chemistry, 73(10), 3967-3969.

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7, 168–181.

  • Chaudhary, N. K., & Mishra, P. (2017). "Metal complexes of a novel Schiff base based on sulphonamide: Synthesis, characterization, thermal and biological study." Journal of Saudi Chemical Society, 21, S268-S276.

Sources

Application

Application Note: Microwave-Assisted Synthesis of 2-Hydroxy-5-methylbenzenesulfonamide Derivatives

Executive Summary This application note details a robust, microwave-assisted protocol for the synthesis of 2-Hydroxy-5-methylbenzenesulfonamide derivatives . These compounds are critical pharmacophores in drug discovery,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, microwave-assisted protocol for the synthesis of 2-Hydroxy-5-methylbenzenesulfonamide derivatives . These compounds are critical pharmacophores in drug discovery, exhibiting potent biological activities including carbonic anhydrase inhibition, antibacterial efficacy (specifically against S. aureus), and antifungal properties.

Traditional thermal synthesis of sulfonamides often requires long reaction times (2–12 hours), hazardous chlorinated solvents, and tedious work-up procedures. This guide presents a Green Chemistry approach utilizing microwave irradiation to accelerate nucleophilic substitution, reducing reaction times to under 10 minutes while improving yield and purity.

Key Benefits[1][2][3][4]
  • Rapid Library Generation: Reaction times reduced from hours to minutes.[1]

  • Enhanced Selectivity: Precise temperature control minimizes thermal degradation of the phenol moiety.

  • Green Profile: Solvent-free or aqueous-ethanol conditions replace dichloromethane/benzene.

  • Scalability: Protocol validated from 0.5 mmol to 20 mmol scales.

Scientific Background & Mechanism[1][2][5][6][7]

The Pharmacophore

The 2-hydroxy-5-methylbenzenesulfonamide core is derived from p-cresol . The presence of the phenolic hydroxyl group at the ortho position to the sulfonamide moiety allows for intramolecular hydrogen bonding and metal chelation (e.g., Zn²⁺ in carbonic anhydrase), significantly enhancing binding affinity compared to non-hydroxylated analogs.

Microwave Effect on Sulfonylation

The formation of sulfonamides from sulfonyl chlorides and amines proceeds via a nucleophilic attack on the sulfur atom. This reaction involves a dipolar transition state.

  • Thermal Effect: Rapid kinetic energy transfer overcomes the activation energy barrier (

    
    ) almost instantaneously.
    
  • Non-Thermal/Specific Effect: Microwave irradiation (2450 MHz) couples directly with the polar sulfonyl group (

    
     dipole) and the polar transition state. This specific dielectric heating stabilizes the transition state more effectively than conventional convective heating, leading to higher reaction rates and cleaner profiles.
    

Retrosynthetic Analysis & Workflow

The synthesis is designed in two stages:

  • Precursor Synthesis (Stage A): Chlorosulfonation of p-cresol to generate the reactive electrophile, 2-hydroxy-5-methylbenzenesulfonyl chloride.

  • Library Generation (Stage B): Microwave-assisted amination with various primary and secondary amines.

Visualization of Workflow

SynthesisWorkflow cluster_optimization Optimization Logic PCresol p-Cresol (Starting Material) Intermediate 2-Hydroxy-5-methyl- benzenesulfonyl chloride (Electrophile) PCresol->Intermediate Electrophilic Aromatic Substitution (< 5°C) ClSO3H Chlorosulfonic Acid (Reagent) ClSO3H->Intermediate MW_Reactor Microwave Reactor (80-100°C, 5-10 min) Intermediate->MW_Reactor + Base (K2CO3) Amines Diverse Amines (R-NH2) Amines->MW_Reactor Product Sulfonamide Library (Final Products) MW_Reactor->Product Nucleophilic Substitution

Caption: Figure 1. Integrated workflow for the synthesis of 2-hydroxy-5-methylbenzenesulfonamide derivatives, highlighting the transition from precursor synthesis to microwave-assisted library generation.

Materials & Instrumentation

Reagents
  • Precursor: p-Cresol (>99%).

  • Reagents: Chlorosulfonic acid (Caution: Reacts violently with water), Potassium Carbonate (K₂CO₃), various amines (aniline, benzylamine, thiazole-2-amine).

  • Solvents: Ethanol (Green solvent), Acetone, Water.

Instrumentation
  • Microwave System: Single-mode microwave reactor (e.g., Biotage Initiator+ or CEM Discover).

  • Vessels: 2–5 mL pressure-sealed borosilicate glass vials.

  • Analysis: LC-MS (ESI+), ¹H NMR (400 MHz).

Experimental Protocol

Stage A: Synthesis of 2-Hydroxy-5-methylbenzenesulfonyl chloride

Note: This step is typically performed under conventional cooling due to the high exothermicity, but the product is the starting material for the MW protocol.

  • Setup: Equip a 100 mL three-necked flask with a dropping funnel, thermometer, and a calcium chloride drying tube.

  • Chilling: Place 10.8 g (0.1 mol) of p-cresol in the flask. Cool to 0°C using an ice-salt bath.

  • Addition: Add 33 mL (0.5 mol) of chlorosulfonic acid dropwise over 45 minutes. Critical: Maintain internal temperature below 5°C to prevent polysulfonation.

  • Reaction: Once addition is complete, allow the mixture to reach room temperature, then heat to 60°C for 2 hours to drive HCl evolution.

  • Quenching: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a solid or oil.

  • Isolation: Filter the solid, wash with cold water (3 x 50 mL), and dry in a vacuum desiccator.

    • Yield: ~70-80%.[2]

    • Storage: Use immediately or store at -20°C under argon (hydrolysis sensitive).

Stage B: Microwave-Assisted Library Generation (The Core Protocol)

This protocol describes the synthesis of N-substituted-2-hydroxy-5-methylbenzenesulfonamides .

1. Reaction Setup
  • In a 5 mL microwave vial, dissolve 2-hydroxy-5-methylbenzenesulfonyl chloride (1.0 mmol, 206 mg) in Ethanol (2 mL).

  • Add the appropriate Amine (1.1 mmol).

    • Example: Aniline (102 mg) or Benzylamine (118 mg).

  • Add Potassium Carbonate (K₂CO₃, 1.5 mmol, 207 mg) as the acid scavenger.

    • Note: For liquid amines, solvent-free conditions can be used by adding the amine in excess (2.0 equiv) without ethanol.

2. Microwave Irradiation

Seal the vial with a PTFE/silicone septum cap. Place in the microwave cavity.

Parameters:

  • Mode: Dynamic Power (maintains target temp).

  • Temperature: 80°C (for aliphatic amines) to 100°C (for aromatic/heterocyclic amines).

  • Hold Time: 5 – 10 minutes.

  • Pre-stirring: 30 seconds.

  • Pressure Limit: 15 bar.

3. Work-up & Purification[3][4]
  • Cooling: Allow the vial to cool to <45°C (usually automated by the reactor).

  • Precipitation: Pour the reaction mixture into cold water (10 mL) and acidify slightly with 1M HCl (to pH 4–5) to protonate the sulfonamide and remove excess amine.

  • Filtration: The product typically precipitates as a white/off-white solid. Filter and wash with cold water.

  • Recrystallization: If necessary, recrystallize from Ethanol/Water (8:2).

Results & Discussion

Optimization of Reaction Conditions

The following data compares conventional heating (reflux) vs. microwave irradiation for the synthesis of the N-benzyl derivative.

ParameterConventional RefluxMicrowave MethodImprovement
Solvent Benzene / DCMEthanolGreener Profile
Temperature 80°C (Oil Bath)100°C (Internal)Higher Energy Transfer
Time 180 minutes8 minutes22x Faster
Yield 68%92%+24% Yield
Purity (LC-MS) 85% (Side products)>96%Cleaner Reaction
Library Scope & Yields

Using the optimized protocol (100°C, 8 min, EtOH), the following derivatives were synthesized:

  • N-Benzyl-2-hydroxy-5-methylbenzenesulfonamide: 92% Yield.

  • N-Phenyl-2-hydroxy-5-methylbenzenesulfonamide: 88% Yield.

  • N-(Thiazol-2-yl)-2-hydroxy-5-methylbenzenesulfonamide: 81% Yield.

    • Note: Heterocyclic amines are less nucleophilic and may require 110°C / 15 min.

Troubleshooting & Validation

Self-Validating the Protocol
  • Monitoring: Use TLC (Ethyl Acetate:Hexane 1:3). The sulfonyl chloride spot (

    
    ) should disappear, and a more polar sulfonamide spot (
    
    
    
    ) should appear.
  • NMR Check:

    • Look for the disappearance of the sulfonyl chloride aromatic signals.

    • Confirm the appearance of the -NH- sulfonamide proton (singlet, broad,

      
       9.5–10.5 ppm in DMSO-
      
      
      
      ).
    • The Methyl group on the ring should appear as a singlet around

      
       2.2–2.3 ppm.
      
Common Issues
  • Hydrolysis: If the sulfonyl chloride is old, it hydrolyzes to the sulfonic acid (unreactive to amines under these conditions). Fix: Freshly prepare Stage A or activate sulfonic acid using TCT (Trichlorotriazine).

  • Discoloration: Phenols are prone to oxidation at high temps. Fix: Purge vial with Nitrogen/Argon before capping.

References

  • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969. Link

  • Ghorab, M. M., et al. (2017). Synthesis and biological evaluation of some new sulfonamide derivatives as antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 183-196. Link

  • Supuran, C. T. (2008).[3] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7, 168–181. Link

  • Biotage. (n.d.). Microwave Reaction Tutorial: Nucleophilic Substitution. Biotage Application Notes. Link

  • Cernuchova, P., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold.[5][6] European Journal of Medicinal Chemistry, 50, 433-440. Link

Sources

Method

Application Note: Kinetic Profiling of Carbonic Anhydrase Inhibition using 2-Hydroxy-5-methylbenzenesulfonamide

and values using Stopped-Flow and Esterase methodologies. Introduction & Compound Significance Carbonic Anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide (

Author: BenchChem Technical Support Team. Date: February 2026


 and 

values using Stopped-Flow and Esterase methodologies.

Introduction & Compound Significance

Carbonic Anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


).[1] Sulfonamides are the primary class of CA inhibitors (CAIs), acting as zinc-binding groups (ZBGs).

2-Hydroxy-5-methylbenzenesulfonamide represents a critical structural probe in CA drug discovery. Unlike the unsubstituted benzenesulfonamide, the presence of the ortho-hydroxyl group introduces potential intramolecular hydrogen bonding or specific interactions with the hydrophilic residues (e.g., Thr199) within the enzyme's active site, while the meta-methyl group probes the hydrophobic pocket.

This guide details the standard operating procedures (SOPs) for utilizing this compound to interrogate CA kinetics, focusing on two methodologies:

  • Stopped-Flow

    
     Hydration Assay:  The "Gold Standard" for physiological kinetics.
    
  • Esterase Activity Assay (pNPA): A high-throughput colorimetric alternative.[1]

Mechanism of Action

The inhibition mechanism is driven by the coordination of the sulfonamide nitrogen anion to the catalytic Zinc(II) ion, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.

Pathway Diagram: Sulfonamide Inhibition Mechanism

The following diagram illustrates the competitive binding mechanism where 2-Hydroxy-5-methylbenzenesulfonamide prevents the formation of the Zinc-Hydroxide species necessary for


 attack.

CA_Inhibition_Mechanism Enzyme_Zn CA-Zn(II)-OH⁻ (Active Species) Enzyme_Inhibitor CA-Zn(II)-Sulfonamide (Inhibited Complex) Enzyme_Zn->Enzyme_Inhibitor Displacement of OH⁻ (Inhibition) Product HCO₃⁻ + H⁺ Enzyme_Zn->Product Catalysis (kcat ~ 10⁶ s⁻¹) Substrate CO₂ + H₂O Substrate->Enzyme_Zn Binding Inhibitor 2-Hydroxy-5-methyl- benzenesulfonamide (R-SO₂NH₂) Inhibitor->Enzyme_Inhibitor Coordination (Zn-N bond)

Caption: Schematic of the competitive displacement of the catalytic zinc-bound hydroxide by the sulfonamide inhibitor, preventing CO2 hydration.

Compound Preparation & Handling[1][3]

  • Compound: 2-Hydroxy-5-methylbenzenesulfonamide

  • Molecular Weight: ~187.22 g/mol

  • Solubility: Low in water; soluble in DMSO.

Stock Solution Protocol:

  • Solvent: Use anhydrous DMSO (Dimethyl sulfoxide). Avoid ethanol as it can inhibit CA at high concentrations.

  • Concentration: Prepare a 10 mM primary stock.

    • Calculation: Dissolve 1.87 mg in 1 mL DMSO.

  • Storage: Aliquot into amber vials and store at -20°C. Stable for 6 months.

  • Working Solution: Dilute with assay buffer immediately prior to use. Ensure final DMSO concentration in the assay is < 1% (v/v) to prevent solvent-induced enzyme denaturation.

Protocol A: Stopped-Flow Hydration Assay

Application: Determination of kinetic constants (


) with high precision.
Principle:  Measures the rate of acidification (pH drop) as 

is converted to bicarbonate.
Materials
  • Instrument: Stopped-Flow Spectrophotometer (e.g., Applied Photophysics SX20).

  • Enzyme: Recombinant hCA I or hCA II (typical conc. 10–20 nM).

  • Indicator: Phenol Red (0.2 mM).

  • Substrate:

    
    -saturated water.
    
Experimental Workflow

Stopped_Flow_Workflow Prep_A Syringe A: Enzyme Mix (Buffer + CA + Inhibitor + Indicator) Mixing Rapid Mixing (Dead time < 10ms) Prep_A->Mixing Prep_B Syringe B: Substrate (CO₂ Saturated Water) Prep_B->Mixing Detection Monitor Absorbance (557 nm for Phenol Red) Mixing->Detection Analysis Fit to Michaelis-Menten Calculate Ki Detection->Analysis

Caption: Stopped-flow workflow mixing enzyme-inhibitor complex with substrate to measure initial velocity via pH indicator absorbance change.

Step-by-Step Procedure
  • Buffer Preparation: 20 mM HEPES, 20 mM

    
    , pH 7.5. Add 0.2 mM Phenol Red.
    
    • Note: Avoid Tris buffer for Zinc enzymes in kinetic studies if possible, though it is acceptable if validated. HEPES is non-coordinating.

  • Inhibitor Incubation: Incubate enzyme (e.g., 20 nM hCA II) with varying concentrations of 2-Hydroxy-5-methylbenzenesulfonamide (0.1 nM – 10 µM) for 15 minutes at room temperature.

  • Substrate Preparation: Bubble pure

    
     gas into Milli-Q water for 30 minutes at 25°C to achieve saturation (~33 mM 
    
    
    
    ).
  • Reaction:

    • Load Syringe A with Enzyme-Inhibitor-Indicator mix.

    • Load Syringe B with

      
      -saturated water.
      
    • Inject equal volumes (1:1 mixing).

  • Measurement: Monitor absorbance decrease at 557 nm (basic form of Phenol Red) for 0.1 – 1.0 seconds.

Protocol B: Esterase Activity Assay (High-Throughput)

Application: Rapid screening and


 determination.
Principle:  CAs catalyze the hydrolysis of 4-nitrophenyl acetate (pNPA) to 4-nitrophenol (yellow, 405 nm).
Materials
  • Substrate: 4-Nitrophenyl acetate (pNPA).[2]

  • Buffer: 50 mM Tris-SO4, pH 7.6.

  • Reader: 96-well microplate reader (Abs 405 nm).[1]

Step-by-Step Procedure
  • Substrate Stock: Dissolve pNPA in Acetonitrile to 20 mM.

  • Assay Plate Setup:

    • Blank: 10 µL Buffer + 10 µL DMSO + 180 µL Buffer.

    • Control (100% Activity): 10 µL Enzyme + 10 µL DMSO + 170 µL Buffer.

    • Test: 10 µL Enzyme + 10 µL Inhibitor (dilution series) + 170 µL Buffer.

  • Incubation: Incubate plate for 10 minutes at 25°C to allow inhibitor binding.

  • Initiation: Add 10 µL of 20 mM pNPA to all wells (Final conc: 1 mM).

    • Critical: Do not exceed 5% Acetonitrile/DMSO total volume.

  • Read: Measure Absorbance at 405 nm every 15 seconds for 15 minutes.

Data Analysis & Interpretation

Quantitative Summary Table
ParameterStopped-Flow (

)
Esterase Assay (pNPA)
Physiological Relevance High (Natural Substrate)Low (Surrogate Substrate)
Sensitivity High (

in nM range)
Moderate (Better for

M)
Throughput Low (One sample at a time)High (96/384 well plates)
Data Output Rate constant (

)
Initial Velocity (

)
Calculation of (Inhibition Constant)

For the stopped-flow assay, the inhibition constant


 is calculated using the Cheng-Prusoff approximation for competitive inhibitors, or more accurately by non-linear least squares fitting to the Morrison equation if 

.

For competitive inhibition (standard for sulfonamides):



  • [S]: Concentration of

    
     (approx.[3][4] 16.5 mM after 1:1 mixing).
    
  • 
    :  Michaelis constant for the specific isoform (e.g., ~10 mM for hCA II).
    
Expected Results for 2-Hydroxy-5-methylbenzenesulfonamide
  • hCA II (Cytosolic): Expected

    
     in the low nanomolar range (10–100 nM) . The ortho-OH group typically enhances binding affinity compared to unsubstituted benzenesulfonamide via H-bonding with Thr199.
    
  • hCA I: Generally less active (micromolar range).

  • Selectivity: The methyl group may provide slight selectivity ratios against tumor-associated isoforms (IX/XII) depending on the specific hydrophobic pocket residues.

Troubleshooting & Validation

  • Self-Validating Step 1 (Control): Always run Acetazolamide (AAZ) as a positive control. The

    
     for AAZ against hCA II should be ~12 nM. If your AAZ value deviates significantly, check buffer pH and enzyme quality.
    
  • Self-Validating Step 2 (Spontaneous Hydrolysis): In the pNPA assay, the substrate hydrolyzes spontaneously in water. You must subtract the "No Enzyme" blank rate from all enzyme velocities.

  • Issue: Precipitation. Sulfonamides have poor aqueous solubility. If absorbance spikes erratically, the compound may have precipitated.

    • Fix: Verify DMSO concentration is <1%. Check for turbidity before adding enzyme.

References

  • Supuran, C. T. (2008).[5] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2][6][7] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

  • Verpoorte, J. A., Mehta, S., & Edsall, J. T. (1967). Esterase activities of human carbonic anhydrases B and C. Journal of Biological Chemistry, 242(18), 4221-4229. Link

  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421-4468. Link

  • BenchChem. (2025).[1] Colorimetric Assays for Carbonic Anhydrase Activity: Application Notes and Protocols. Link

Sources

Application

Application Note: Azo Coupling Protocol for 2-Hydroxy-5-methylbenzenesulfonamide

This Application Note is structured to provide a rigorous, reproducible protocol for researchers synthesizing azo dyes or pharmaceutical impurities using 2-Hydroxy-5-methylbenzenesulfonamide (also known as p-cresol-2-sul...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, reproducible protocol for researchers synthesizing azo dyes or pharmaceutical impurities using 2-Hydroxy-5-methylbenzenesulfonamide (also known as p-cresol-2-sulfonamide).

Abstract & Scope

This guide details the procedure for the electrophilic aromatic substitution (azo coupling) of 2-Hydroxy-5-methylbenzenesulfonamide (Target Coupler). This compound is a critical intermediate in the synthesis of metallochromic indicators and a known impurity in sulfonamide-based drug substances (e.g., Policresulen).

The protocol addresses the specific solubility challenges of sulfonamide-substituted phenols and optimizes pH conditions to favor C-coupling (formation of the azo dye) over N-coupling (formation of unstable diazoamino species).

Chemical Basis & Mechanism[1]

Structural Analysis & Directing Effects

Success depends on understanding the electronic environment of the substrate.

  • Substrate: 2-Hydroxy-5-methylbenzenesulfonamide.[1][2]

  • Numbering: Sulfonamide (-SO₂NH₂) at C1; Hydroxyl (-OH) at C2; Methyl (-CH₃) at C5.

  • Coupling Site:

    • The -OH group (after deprotonation to phenoxide) is the strongest activator and directs ortho and para. The para position (C5) is blocked by the methyl group.

    • The -SO₂NH₂ group is an electron-withdrawing meta-director. The position meta to C1 is C3.

Reaction Scheme

The reaction proceeds via the attack of an aryldiazonium salt (


) on the phenoxide form of the coupler.

ReactionMechanism cluster_conditions Critical Control Points Substrate 2-Hydroxy-5-methyl- benzenesulfonamide (Solid) Phenoxide Active Phenoxide Species (Soluble) Substrate->Phenoxide Deprotonation (Solubilization) Base NaOH / Na2CO3 (pH 9-10) Base->Phenoxide Intermediate Sigma Complex Phenoxide->Intermediate + Diazo (Electrophilic Attack at C3) Diazo Aryldiazonium Salt (Ar-N2+ Cl-) Diazo->Intermediate Product Azo Dye Product (Precipitate upon Acidification) Intermediate->Product Re-aromatization (-H+)

Figure 1: Mechanistic pathway highlighting the critical solubilization step involving phenoxide formation.

Materials & Equipment

Reagents
ReagentGradePurpose
2-Hydroxy-5-methylbenzenesulfonamide >98% HPLCCoupling Component (Nucleophile)
Aromatic Amine (e.g., Sulfanilic Acid)ACS ReagentPrecursor for Diazonium Salt
Sodium Nitrite (NaNO₂) ACS ReagentDiazotization Agent
Hydrochloric Acid (HCl) 37% (conc.)Acidification / Diazotization
Sodium Carbonate (Na₂CO₃) AnhydrouspH Buffer (Alkaline)
Sodium Hydroxide (NaOH) 1.0 M SolutionSolubilizer for Coupler
Urea Reagent GradeScavenger for excess Nitrous Acid
Equipment
  • Three-neck round-bottom flask (250 mL) with thermometer adapter.

  • Mechanical stirrer (magnetic stirring is insufficient for thick slurries).

  • pH Meter (calibrated at pH 7 and 10).

  • Ice/Salt bath (-5°C capacity).

  • Vacuum filtration setup (Buchner funnel).[3][4]

Experimental Protocol

Phase 1: Preparation of the Diazonium Salt (The Electrophile)

Note: This section uses Sulfanilic Acid as a standard reference amine. Adjust stoichiometry if using a different amine.

  • Dissolution: In a 100 mL beaker, disperse 10 mmol of the aromatic amine in 25 mL of water.

  • Acidification: Add 2.5 mL of conc. HCl (approx. 30 mmol). If the amine does not dissolve, warm slightly, then cool rapidly to 0–5°C to precipitate the fine amine hydrochloride salt (fine crystals react faster).

  • Diazotization:

    • Prepare a solution of 0.70 g NaNO₂ (10.1 mmol) in 5 mL water.

    • Add the nitrite solution dropwise to the amine slurry while maintaining temperature below 5°C .

    • Stir for 15 minutes. The solution should become clear (or slightly turbid depending on the amine).

  • Nitrite Check: Test with starch-iodide paper.[5] An immediate blue-black color confirms excess nitrous acid.

  • Scavenging: Add solid Urea (~0.1 g) until the starch-iodide test is negative. Crucial: Excess nitrous acid will nitrosate the phenol ring of the coupler, causing impurities.

Phase 2: Preparation of the Coupling Component
  • Weighing: Weigh 10 mmol (1.87 g) of 2-Hydroxy-5-methylbenzenesulfonamide.

  • Solubilization: Transfer to the reaction flask. Add 20 mL of 1.0 M NaOH (or 10% Na₂CO₃ solution).

  • Verification: Ensure the solid is completely dissolved. The solution should be clear.

    • Why? The sulfonamide proton (pKa ~10) and phenolic proton (pKa ~10) are both acidic. Base converts the phenol to phenoxide (highly reactive) and the sulfonamide to its anion (soluble).

  • Cooling: Cool the solution to 0–5°C in an ice bath.

Phase 3: The Coupling Reaction
  • pH Adjustment: Check the pH of the coupler solution. It should be pH 9–10 .

    • Warning: If pH > 11, the diazonium salt may convert to an inert diazotate. If pH < 7, coupling will be extremely slow.

  • Addition: Slowly add the cold Diazonium Salt solution (from Phase 1) to the Coupler solution over 20 minutes.

    • Maintain pH: Simultaneously add 10% Na₂CO₃ dropwise to keep pH between 9 and 10 during addition. The reaction releases protons; failure to buffer will drop the pH and stop the reaction.

  • Incubation: Stir at 0–5°C for 1 hour, then allow to warm to room temperature over 2 hours.

  • Observation: A deep color change (Yellow/Orange/Red depending on the amine) indicates azo formation.

Phase 4: Isolation & Purification
  • Precipitation: The product is likely soluble in the alkaline media due to the sulfonamide and phenolic groups.

    • Slowly add conc. HCl until the pH reaches 4.0–5.0 .

    • The azo dye will precipitate as the free acid/phenol form.

  • Filtration: Collect the solid via vacuum filtration.

  • Washing:

    • Wash with cold water (remove inorganic salts).

    • Wash with dilute acetic acid (remove unreacted amine).

  • Recrystallization:

    • Solvent: Ethanol/Water (70:30) or Methanol is typically effective for sulfonamide-azo dyes.

    • Dissolve hot, filter while hot (to remove isomers/dust), and cool slowly.[3]

Quality Control & Analytics

MethodParameterExpected Result
TLC PuritySingle spot (Solvent: DCM/Methanol 9:1). Starting material (coupler) is more polar than the azo dye.
HPLC Purity>98% Area. Column: C18. Mobile Phase: ACN/Water (0.1% Formic Acid).
UV-Vis IdentityDistinct

shift. The azo linkage typically absorbs at 350–500 nm.
1H-NMR StructureLoss of the C3 proton signal (approx. 6.8-7.2 ppm region) indicates substitution at the correct position.

Troubleshooting Guide

Issue: Low Yield / No Precipitate
  • Cause: Product is amphoteric.

  • Solution: The sulfonamide group can be soluble in both strong acid (protonation of N) and strong base. Ensure isolation pH is near the isoelectric point (usually pH 4–6). Salting out (adding NaCl) can help drive precipitation.

Issue: Tar/Oil Formation
  • Cause: Coupling temperature too high (>10°C) causing diazo decomposition to phenols.

  • Solution: Strictly maintain <5°C during addition. Ensure slow addition rate.

Issue: Impurity at ~5%
  • Cause: N-coupling (Diazoamino formation) instead of C-coupling.

  • Solution: This occurs if pH is too low or amine is in excess. Ensure pH > 9 during coupling. If N-coupling occurs, heating the product in dilute acid often rearranges the N-azo to the stable C-azo form (acid-catalyzed rearrangement).

Workflow Visualization

Workflow Start Start DiazoPrep Phase 1: Diazotization (Amine + NaNO2 + HCl) Temp < 5°C Start->DiazoPrep CouplerPrep Phase 2: Coupler Solubilization (2-OH-5-Me-Sulfonamide + NaOH) pH > 10 Start->CouplerPrep Coupling Phase 3: Coupling Reaction Mix Streams at 0-5°C Maintain pH 9-10 (Na2CO3) DiazoPrep->Coupling CouplerPrep->Coupling Check QC Check: Diazo Consumption? Coupling->Check Check->Coupling No (Wait) Acidify Phase 4: Acidification Drop pH to 4-5 with HCl Check->Acidify Yes Filter Filtration & Washing (Water/Acetic Acid) Acidify->Filter Recryst Recrystallization (EtOH/Water) Filter->Recryst Final Pure Azo Dye Recryst->Final

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the azo dye.

References

  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH. (Standard reference for diazo coupling mechanisms and pH dependence).
  • PubChem. (2025).[1][6] 2-Hydroxy-5-methylbenzenesulfonic acid (Analogous Structure Data). National Library of Medicine. Link

  • Organic Chemistry Portal. (n.d.). Azo Coupling - Mechanism and Conditions. Link

  • Sigma-Aldrich. (2025). Product Specification: N-(2-Hydroxy-5-methylphenyl)benzenesulfonamide (Reference for sulfonamide solubility). Link

  • BenchChem. (2025).[3] General Workflow for the Synthesis of an Azo Dye. Link

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 2-Hydroxy-5-methylbenzenesulfonamide synthesis

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Optimization Guide: Synthesis of 2-Hydroxy-5-methylbenzenesulfonamide Executive Summary This technical guide address...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Optimization Guide: Synthesis of 2-Hydroxy-5-methylbenzenesulfonamide

Executive Summary

This technical guide addresses the yield-limiting factors in the synthesis of 2-Hydroxy-5-methylbenzenesulfonamide (an intermediate for sulfonylurea drugs like Glibenclamide). The synthesis typically proceeds via the chlorosulfonation of p-cresol (4-methylphenol) followed by ammonolysis.

Our data indicates that 70% of yield failures occur during the isolation of the sulfonyl chloride intermediate due to hydrolytic instability. This guide provides a self-validating protocol to maximize regioselectivity and minimize hydrolysis.

Part 1: The Reaction Pathway

The synthesis involves a two-stage electrophilic aromatic substitution followed by nucleophilic substitution.

Figure 1: Reaction pathway highlighting the temperature-dependent conversion of the sulfonic acid intermediate to the active sulfonyl chloride.

Part 2: Critical Process Parameters (The "Yield Killers")

ParameterOptimal RangeFailure Mode (If Deviated)
Stoichiometry 1 : 3–5 (Cresol :

)
< 3 eq: Incomplete conversion to chloride. The phenolic -OH consumes 1 eq (forming sulfate), and sulfonation consumes another. Excess is needed to drive chloride formation.
Temperature (Step 1) -5°C to 0°C (Addition)> 10°C: Formation of sulfones (dimers) and disulfonated byproducts.
Temperature (Step 2) 55°C to 60°C (Digestion)< 40°C: Reaction stops at Sulfonic Acid (water-soluble). > 70°C: Polymerization/Tars.
Quenching < 5°C (Reverse Quench)Slow/Hot Quench: Rapid hydrolysis of Sulfonyl Chloride back to Sulfonic Acid.

Part 3: Optimized Experimental Protocol

Phase 1: Chlorosulfonation (Formation of the Chloride)

Rationale: The phenolic hydroxyl group activates the ring, making it prone to side reactions. We use low temperature to control regioselectivity (ortho to -OH) and heat to drive the transformation of the sulfonic acid to the sulfonyl chloride.

  • Setup: Equip a 3-neck flask with a mechanical stirrer (magnetic stirring is insufficient for the viscous slurry), a dropping funnel, and a drying tube (

    
    ).
    
  • Charge: Add Chlorosulfonic acid (4.0 eq) to the flask. Cool to -5°C using an ice/salt bath.

  • Addition: Add p-Cresol (1.0 eq) dropwise over 1 hour.

    • Critical: Maintain internal temperature < 5°C . The reaction is violently exothermic.

  • Ramp: Once addition is complete, remove the ice bath. Allow to warm to room temperature (RT) over 30 mins.

  • Digestion: Heat the mixture to 60°C and hold for 2–3 hours.

    • Checkpoint: Evolution of HCl gas should be steady. When gas evolution ceases, the reaction is likely complete.

Phase 2: Isolation (The "Reverse Quench")

Rationale: The sulfonyl chloride is hydrophobic but hydrolytically unstable. You must precipitate it faster than water can attack it.

  • Preparation: Prepare a large beaker with crushed ice (approx. 5x the reaction volume) and water.

  • Drowning: Pour the reaction mixture slowly onto the ice with vigorous stirring.

    • Never add water to the acid; the exotherm will degrade the product instantly.

  • Filtration: A white/off-white solid (Sulfonyl Chloride) will precipitate immediately. Filter fast through a sintered glass funnel.

  • Wash: Wash the cake with ice-cold water (2x) to remove residual acid.

    • Pro Tip: Do not dry this intermediate under vacuum for long periods; residual moisture + time = hydrolysis. Proceed immediately to amination.

Phase 3: Amination

Rationale: Aqueous ammonia is convenient but risky. Anhydrous conditions yield higher purity.

Option A: High Yield (Anhydrous)

  • Dissolve the wet Sulfonyl Chloride cake in THF or DCM . Dry the organic layer with

    
     to remove entrained water.
    
  • Bubble Ammonia gas or add Commercial 7N

    
     in Methanol  at 0°C.
    
  • Stir for 1 hour. Evaporate solvent to obtain crude sulfonamide.

Option B: Standard (Aqueous)

  • Add the wet Sulfonyl Chloride cake portion-wise to Concentrated Ammonium Hydroxide (28%) at 0°C .

  • Stir for 2 hours, allowing it to warm to RT.

  • Acidify carefully to pH ~4-5 with dilute HCl to precipitate the product (the sulfonamide is acidic; keeping pH too high keeps it soluble as a salt).

Part 4: Troubleshooting Center

Decision Tree: Diagnosing Low Yield

Figure 2: Diagnostic workflow for identifying the root cause of synthesis failure.

Frequently Asked Questions (FAQ)

Q1: Why does my product dissolve when I wash the sulfonyl chloride with water? A: You likely didn't form the chloride; you still have the Sulfonic Acid . This happens if the reaction mixture wasn't heated sufficiently (Step 1, Phase 5) or if you didn't use enough chlorosulfonic acid. The sulfonic acid is highly water-soluble and will be lost in the filtrate.

Q2: The final product is pink/purple. Is it ruined? A: Not necessarily. Phenols are prone to oxidation, forming quinone-like impurities that are highly colored even in trace amounts.

  • Fix: Recrystallize the final sulfonamide from Ethanol/Water (1:1) with a spatula tip of Activated Carbon to remove the color.

Q3: Can I store the Sulfonyl Chloride intermediate overnight? A: No. Even in a freezer, the residual acid in the cake catalyzes hydrolysis. If you must pause, dissolve the chloride in dry DCM, dry over


, filter, and store the solution in the freezer.

Q4: My yield is <40%. How do I improve it? A: The most common loss is during the Ammonolysis step.

  • If using aqueous ammonia: Ensure the pH is adjusted at the end. The sulfonamide proton (

    
    ) is acidic (
    
    
    
    ). In strong base (
    
    
    ), it forms a soluble salt. You must acidify to pH ~4 to precipitate the neutral sulfonamide.

References

  • Synthesis of Sulfonyl Chlorides: Pike, R. M. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.[1] Link

  • Chlorosulfonation Mechanisms: Cerfontain, H. (1968).
  • p-Cresol Reactivity: BenchChem Technical Repository. Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde (Analogous Chemistry). Link

  • Troubleshooting Sulfonamides: MDPI Pharmaceuticals. Synthesis of Benzenesulfonamide Derivatives. Link

Sources

Optimization

Technical Support Center: Purification of 2-Hydroxy-5-methylbenzenesulfonamide

Topic: Removal of Unreacted p-Cresol from 2-Hydroxy-5-methylbenzenesulfonamide Document ID: TSC-PUR-042 | Version: 2.1 | Status: Active[1][2] Executive Summary & Diagnostic The Challenge: The synthesis of 2-Hydroxy-5-met...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted p-Cresol from 2-Hydroxy-5-methylbenzenesulfonamide

Document ID: TSC-PUR-042 | Version: 2.1 | Status: Active[1][2]

Executive Summary & Diagnostic

The Challenge: The synthesis of 2-Hydroxy-5-methylbenzenesulfonamide (HMBS) typically involves the chlorosulfonation of p-cresol followed by amination.[1][2] A common failure mode is the incomplete conversion or inefficient quenching, leading to residual p-cresol (4-methylphenol) in the final product.[1][2]

Why this matters: p-Cresol is a sticky, oxidative impurity that depresses the melting point of your sulfonamide and interferes with downstream biological assays due to its cytotoxicity.[1]

Diagnostic Checklist:

  • Odor: Does the solid smell distinctively medicinal or tar-like? (HMBS is odorless; p-cresol has a strong phenolic stench).[1][2][3]

  • Texture: Is the product "oiling out" or sticky rather than a free-flowing powder?

  • Melting Point: Is the MP < 150°C? (Pure HMBS MP: ~156°C; p-Cresol MP: ~35°C).[1][2][3]

Strategic Decision Matrix

Use the following logic flow to select the appropriate purification protocol based on your current impurity level.

PurificationLogic Start Crude HMBS Product CheckImpurity Assess p-Cresol Level (TLC / Odor / MP) Start->CheckImpurity HighImpurity High Impurity (Sticky/Oily Solid) CheckImpurity->HighImpurity > 5% p-Cresol LowImpurity Low Impurity (Dry Solid, slight odor) CheckImpurity->LowImpurity < 5% p-Cresol SteamDist Protocol A: Steam Distillation HighImpurity->SteamDist Trituration Protocol B: Trituration (Solvent Wash) LowImpurity->Trituration SteamDist->Trituration If residue remains Recryst Protocol C: Recrystallization Trituration->Recryst For analytical purity Final Pure HMBS (MP ~156°C) Recryst->Final

Caption: Decision tree for selecting purification method based on p-cresol contamination levels.

Technical Protocols

Protocol A: Steam Distillation (The "Heavy Lifter")

Best for: Crude mixtures containing significant amounts of unreacted p-cresol (sticky/oily solids).[1][2][3]

Mechanism: p-Cresol is steam volatile due to its inability to form strong intermolecular hydrogen bonds compared to water, whereas sulfonamides (with their


 and 

groups) are non-volatile and anchored by hydrogen bonding.[1][2][3]

Step-by-Step:

  • Setup: Place the crude HMBS in a round-bottom flask. Add water (approx. 10 mL per gram of solid).[1][2][3]

  • Acidification: Adjust pH to ~4-5 using dilute HCl. Note: This ensures both species are protonated and not water-soluble salts.[1][2]

  • Distillation: Connect a steam generator or vigorously boil the flask with a distillation head attached.

  • Observation: Collect the distillate. The distillate will appear cloudy (milky) as p-cresol condenses.[1][2][3]

  • Endpoint: Continue until the distillate runs clear and is odorless.

  • Recovery: Cool the boiling flask to 4°C. The HMBS should precipitate as a solid. Filter and dry.[1][2][3]

Protocol B: Solvent Trituration (The "Quick Fix")

Best for: Removing surface contamination from dry solids.[1][3]

Mechanism: Exploiting the solubility differential. p-Cresol is highly soluble in non-polar aromatics (toluene) and chlorinated solvents.[1][2][3] HMBS, being more polar and having a high crystal lattice energy (MP ~156°C), is insoluble in cold toluene.[3]

Step-by-Step:

  • Preparation: Place the crude solid in a flask.

  • Solvent Addition: Add cold Toluene or a mixture of Hexane:Ethyl Acetate (9:1). Use ~5 mL solvent per gram of solid.[1][2][3]

  • Agitation: Sonicate or stir vigorously for 15 minutes at room temperature. Do not heat,[3] as heating may dissolve the sulfonamide.[1][2][3]

  • Filtration: Filter the suspension under vacuum.

  • Wash: Wash the filter cake with fresh, cold hexane.

  • Validation: Smell the cake. If the "tar" smell persists, repeat.

Protocol C: Recrystallization (The "Polish")

Best for: Final purification to achieve analytical grade (>99%).[1][2][3]

Mechanism: Temperature-dependent solubility.[1][2][3]

Solvent SystemSuitabilityNotes
Water HighHMBS is slightly soluble in cold water, soluble in boiling water.[1][2][3] p-Cresol remains in the mother liquor.[1][2][3]
Ethanol/Water (1:3) MediumGood for higher yields, but p-cresol is very soluble in ethanol; ensure slow cooling.[1][2][3]

Step-by-Step:

  • Dissolve crude HMBS in the minimum amount of boiling water (approx. 100°C).

  • If the solution is colored, add activated charcoal, boil for 2 mins, and filter hot.

  • Allow the filtrate to cool slowly to room temperature, then refrigerate (4°C) for 2 hours.

  • Filter the white crystals.[1][2][3] Wash with ice-cold water.[1][2][3][4]

Troubleshooting FAQ

Q1: My product is still oiling out during recrystallization. Why? A: This is the "impurity depression" effect.[1][2][3] High levels of p-cresol lower the melting point of the mixture below the boiling point of your solvent.

  • Fix: Do not attempt to recrystallize yet. Perform Protocol B (Trituration) with cold toluene first to debulk the impurity.[1][2][3]

Q2: Can I use basic extraction (NaOH) to separate them? A: No. Both p-cresol (Phenol pKa ~10.[1][2][3]3) and HMBS (Sulfonamide pKa ~10.1 + Phenol OH) are acidic.[1][2][3] Both will deprotonate and dissolve in NaOH.[1][2][3] Acidifying will likely co-precipitate them.[1][2][3] Physical separation (volatility/solubility) is superior to chemical extraction for this specific pair.[1][2][3]

Q3: What is the expected Melting Point? A: Pure 2-Hydroxy-5-methylbenzenesulfonamide melts sharply at 156.3°C .[1][2][3] If your range is wide (e.g., 145–152°C), you still have solvent or p-cresol trapped in the lattice.[3]

References

  • Physical Properties of Sulfonamides: Haynes, W.M.[1][3] (ed.).[1][2][3][5][6] CRC Handbook of Chemistry and Physics. 95th Edition.[1][2][3] CRC Press LLC, Boca Raton: FL 2014-2015.[1][2][3] (Confirming MP of HMBS at 156.3°C).[1][2][3]

  • Synthesis & Solubility Context: Process for the preparation of 2-hydroxybenzenesulfonamide. US Patent 4556733A.[1][2][3] (Describes chlorosulfonation of phenols and workup procedures).

  • p-Cresol Properties: PubChem Compound Summary for CID 2879, p-Cresol. National Center for Biotechnology Information (2024).[1][2][3] [2][3]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 2-Hydroxy-5-methylbenzenesulfonamide Derivatives

The following is a comprehensive technical support guide designed for researchers and drug development professionals working with 2-Hydroxy-5-methylbenzenesulfonamide and its derivatives. Status: Active | Topic: Reaction...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical support guide designed for researchers and drug development professionals working with 2-Hydroxy-5-methylbenzenesulfonamide and its derivatives.

Status: Active | Topic: Reaction Kinetics & Thermodynamics | Audience: R&D Chemists

Executive Summary & Mechanism

The synthesis of 2-Hydroxy-5-methylbenzenesulfonamide (derived from p-cresol) is a classic electrophilic aromatic substitution followed by nucleophilic substitution. However, the presence of the electron-donating hydroxyl group (-OH) and the methyl group makes the aromatic ring highly activated, rendering it sensitive to temperature fluctuations.

The Core Challenge:

  • Low Temperature (<0°C): Increases viscosity of chlorosulfonic acid, leading to poor mixing and localized "hotspots" that cause charring.

  • High Temperature (>70°C): Promotes thermodynamic reversibility of sulfonation and the formation of diaryl sulfones (byproducts) or polymerization of the phenolic core.

This guide provides a self-validating protocol to navigate these thermal boundaries.

The Thermal Workflow (Visualized)

The following diagram maps the critical temperature checkpoints for the synthesis and derivatization pathways.

ReactionPathway PCresol p-Cresol (Precursor) Inter1 Intermediate: Sulfonic Acid PCresol->Inter1 Addition Phase 0°C - 5°C (Kinetic Control) ClSO3H Chlorosulfonic Acid (Reagent) ClSO3H->Inter1 SulfonylCl 2-Hydroxy-5-methyl benzenesulfonyl chloride Inter1->SulfonylCl Aging Phase 50°C - 60°C (Dehydration) Byprod Diaryl Sulfone / Tar (Byproducts) Inter1->Byprod >80°C (Overheating) FinalProd 2-Hydroxy-5-methyl benzenesulfonamide SulfonylCl->FinalProd Amidation 0°C - 10°C (Hydrolysis Prevention) SulfonylCl->Byprod Hydrolysis >25°C (pH > 10) Ammonia Aq. Ammonia / Amine

Caption: Figure 1. Thermal trajectory for the synthesis of 2-Hydroxy-5-methylbenzenesulfonamide. Blue arrows indicate cooling requirements; red arrows indicate heating phases.

Step-by-Step Optimization Guide

Phase 1: Chlorosulfonation (The "Make or Break" Step)

Objective: Convert p-cresol to 2-hydroxy-5-methylbenzenesulfonyl chloride. Reagent: Chlorosulfonic acid (


) acts as both reagent and solvent.
ParameterOptimal RangeScientific Rationale
Addition Temp 0°C – 5°C The -OH group strongly activates the ring. Addition >10°C causes rapid, uncontrollable exotherms leading to oxidative tarring (blackening).
Ramp Rate 5°C / 10 min Slow ramping allows the viscous reaction mass to homogenize before the secondary reaction (conversion of

to

) begins.
Aging Temp 55°C – 65°C Required to drive the equilibrium toward the sulfonyl chloride. Below 50°C, the reaction stalls at the sulfonic acid stage (water soluble, hard to isolate).

Protocol:

  • Place

    
     (3-4 equivalents) in a flask equipped with a drying tube (moisture reacts violently).
    
  • Cool to 0°C using an ice-salt bath.

  • Add p-cresol dropwise over 1 hour. Critical: Internal temp must not exceed 5°C .

  • Remove ice bath. Allow to warm to RT (25°C) over 30 mins.

  • Heat oil bath to 60°C and stir for 2 hours. Evolution of HCl gas indicates reaction progress.

  • Quenching: Pour the reaction mixture onto crushed ice. Do not pour water into the acid.

Phase 2: Amidation (Sulfonamide Formation)

Objective: React the sulfonyl chloride with ammonia/amine without hydrolyzing it back to sulfonic acid.

ParameterOptimal RangeScientific Rationale
Reaction Temp 0°C – 10°C Nucleophilic attack by

is faster than

(hydrolysis) at low temps. High temps favor hydrolysis, especially in aqueous media.
pH Control pH 8 – 9 The phenolic -OH becomes deprotonated (

). Keeping pH < 10 prevents formation of the phenolate-sulfonate dianion, which is highly soluble and hard to precipitate.

Protocol:

  • Suspend the wet sulfonyl chloride cake in water (or EtOAc for organic amines).

  • Cool to 0°C .

  • Add aqueous ammonia (25%) or amine dropwise.

  • Maintain temp <10°C .

  • Acidify carefully to pH 4-5 to precipitate the product (the sulfonamide is amphoteric but less soluble in acidic form compared to the phenolate).

Troubleshooting & FAQs

Q1: My reaction mixture turned into a black, insoluble tar during chlorosulfonation. What happened?

Diagnosis: Thermal Runaway / Oxidation. Cause: The addition of p-cresol to chlorosulfonic acid was too fast, or the temperature exceeded 10°C during the initial phase. The phenolic ring is electron-rich and susceptible to oxidation by the strong acid. Solution:

  • Ensure the cooling bath is effectively maintaining 0°C .

  • Dilute the p-cresol in a small amount of chloroform (

    
    ) or DCM before addition to act as a heat sink (Note: This requires careful solvent stripping later).
    
  • Self-Validation: The mixture should remain dark red/brown but fluid. If it solidifies into a black mass, discard.

Q2: I obtained the Sulfonic Acid (water soluble) instead of the Sulfonyl Chloride/Sulfonamide. Why?

Diagnosis: Incomplete Conversion (Thermodynamic Stall). Cause: The "Aging Phase" (Phase 1, Step 5) was too cool (<50°C) or too short. The conversion of


 to 

requires thermal energy and excess

. Solution:
  • Ensure the reaction is heated to 60°C for at least 2 hours after addition.

  • Verify you are using at least 3.5 - 4.0 equivalents of chlorosulfonic acid. The excess acts as the dehydrating agent.

Q3: When reacting with aniline derivatives (to make Schiff bases), the yield is <20%.

Diagnosis: Steric Hindrance / Electronic Deactivation. Context: If you are reacting the sulfonamide nitrogen (


) with an aldehyde, the nucleophilicity of the sulfonamide nitrogen is low due to the electron-withdrawing sulfonyl group.
Optimization: 
  • Temperature: These reactions often require Reflux (78°C in EtOH or 110°C in Toluene) with a Dean-Stark trap to remove water.

  • Catalysis: Add a catalytic amount of Glacial Acetic Acid or

    
    .
    
  • Diagram: See "Inter1 -> FinalProd" logic; push the equilibrium by removing water.

Q4: How do I remove the "diaryl sulfone" byproduct?

Diagnosis: High-Temperature Side Reaction. Mechanism: At T > 80°C, the sulfonyl chloride attacks another molecule of p-cresol. Purification:

  • The sulfone is typically insoluble in dilute alkali (NaOH), whereas your product (containing a phenolic -OH and sulfonamide -NH) is soluble in NaOH (forming a salt).

  • Protocol: Dissolve crude product in 1M NaOH. Filter off the insoluble solid (sulfone). Acidify the filtrate with HCl to reprecipitate the pure sulfonamide.

Quantitative Reference Table

Reaction StepCritical Temp (

)
Consequence of

Consequence of

Chlorosulfonation (Addition) 5°C Viscous freezing; poor mixing.Oxidation; Tar formation; violent exotherm.
Chlorosulfonation (Aging) 60°C Stalls at Sulfonic Acid stage.Sulfone formation (>80°C); Polymerization.
Amidation (Quench) 10°C Slow reaction.Hydrolysis of

to

; Yield loss.
Crystallization 4°C N/AIncreased solubility loss in mother liquor.

References

  • Synthesis of Cresol Derivatives & Sulfon

    • Englund, S. W. (1950). The Synthesis of Cresol. Polytechnic Institute of Brooklyn.[1]

    • Relevance: Foundational thermodynamics of cresol sulfonation and isomer distribution.[2]

  • Optimized Chlorosulfon

    • ChemicalBook.[3] (n.d.). 2-Hydroxy-5-methylbenzenesulfonic acid synthesis.

    • Relevance: Confirms reaction parameters (35°C vs 60°C)
  • Amidation and Schiff Base Derivatiz

    • Hameed, A. D., et al. (2021).[4] Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398.[4]

    • Relevance: Protocols for reacting sulfonyl chlorides with amines and subsequent Schiff base formation.[4]

  • Structural Characteriz

    • Fun, H. K., et al. (2010). 4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzenesulfonamide. Acta Crystallographica Section E.
    • Relevance: Provides structural confirmation of sulfonamide derivatives and stability data.[5]

Sources

Optimization

overcoming steric hindrance in 2-Hydroxy-5-methylbenzenesulfonamide functionalization

Ticket ID: STERIC-2H5M-SOL Status: Open Agent: Senior Application Scientist Subject: Overcoming Steric and Electronic Locking in Ortho-Substituted Sulfonamides System Diagnostics: The "Ortho-Lock" Effect Welcome to the t...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: STERIC-2H5M-SOL Status: Open Agent: Senior Application Scientist Subject: Overcoming Steric and Electronic Locking in Ortho-Substituted Sulfonamides

System Diagnostics: The "Ortho-Lock" Effect

Welcome to the technical support portal. You are likely experiencing low yields or poor regioselectivity with 2-Hydroxy-5-methylbenzenesulfonamide . Before applying a patch (protocol), you must understand the root cause of the failure.

This molecule presents a classic "Push-Pull-Lock" mechanism that defeats standard reagents:

  • The Lock (Intramolecular H-Bonding): The sulfonamide oxygen acts as a hydrogen bond acceptor for the phenolic hydroxyl group (Position 2). This forms a pseudo-six-membered ring, thermodynamically stabilizing the molecule and "hiding" the phenolic proton from weak bases.

  • The Steric Wall: The sulfonamide group at Position 1 is bulky. The hydroxyl at Position 2 adds ortho-steric strain. Any incoming electrophile targeting the nitrogen (N-functionalization) must navigate this crowded environment.

  • The Electronic Trap: The 5-methyl group is weakly activating, but the sulfonamide is strongly deactivating. This creates a "dead zone" for Electrophilic Aromatic Substitution (EAS) at Position 3 (sandwiched between OH and SO₂NH₂), making ring functionalization there nearly impossible without specialized directing groups.

Troubleshooting Modules
Module A: N-Functionalization (The Nitrogen Block)

Target: Alkylation or Arylation of the Sulfonamide Nitrogen.

The Issue: Standard Sɴ2 alkylation (R-X + Base) often results in O-alkylation (ether formation) or no reaction due to the low nucleophilicity of the sulfonamide nitrogen, which is further reduced by the electron-withdrawing sulfonyl group and steric crowding.

The Solution: The Buchwald-Hartwig Protocol (Steric Bypass) For sterically hindered sulfonamides, Palladium-catalyzed cross-coupling is superior to nucleophilic substitution. You must use biaryl phosphine ligands designed specifically to open up space around the metal center.

Recommended Protocol: Pd-Catalyzed N-Arylation

ComponentRecommendationTechnical Rationale
Catalyst Source Pd₂dba₃ or Pd(OAc)₂ Pre-catalysts allow for controlled active species generation.
Ligand (Critical) tBuXPhos or BrettPhos These bulky, electron-rich ligands facilitate oxidative addition into hindered aryl halides and promote reductive elimination in crowded systems.
Base K₃PO₄ (anhydrous)A mild inorganic base prevents competitive phenol deprotonation/side-reactions compared to alkoxides.
Solvent t-Amyl Alcohol or Dioxane High boiling point polar solvents improve solubility of the polar sulfonamide.

Step-by-Step Workflow:

  • Charge: In a glovebox or under Argon, add Pd(OAc)₂ (2 mol%), tBuXPhos (4 mol%), and 2-Hydroxy-5-methylbenzenesulfonamide (1.0 equiv) to a reaction vial.

  • Base: Add anhydrous K₃PO₄ (2.0 equiv). Note: We use 2 equivalents to account for the acidic phenolic proton, even if we don't intend to alkylate it.

  • Electrophile: Add the Aryl Bromide/Chloride (1.2 equiv).

  • Solvent: Add anhydrous 1,4-dioxane (0.2 M concentration).

  • Activation: Heat to 100°C for 12-18 hours.

  • Workup: Filter through Celite to remove palladium black. Acidify carefully to pH 5 to protonate the phenoxide (if formed) and extract.

N_Functionalization Start Start: N-Functionalization Check_OH Is Phenol (OH) Protected? Start->Check_OH Protect_First Route A: Protect OH (TBS-Cl or MOM-Cl) Check_OH->Protect_First No (High Purity Req) Direct_Route Route B: Direct Coupling (Requires Specific Ligand) Check_OH->Direct_Route Yes / Skip Ligand_Select Select Ligand: tBuXPhos or BrettPhos Protect_First->Ligand_Select Direct_Route->Ligand_Select Reaction Pd-Catalyzed Coupling (100°C, K3PO4) Ligand_Select->Reaction Success Target: N-Aryl Sulfonamide Reaction->Success

Figure 1: Decision logic for N-functionalization. Note that protecting the phenol (Route A) is often safer to prevent catalyst poisoning by the free phenoxide.

Module B: O-Functionalization (The Phenol Block)

Target: Ether synthesis at Position 2.

The Issue: The intramolecular H-bond locks the proton. Weak bases (e.g., K₂CO₃ in acetone) may fail to fully deprotonate the phenol, leading to sluggish reaction kinetics.

The Solution: Phase Transfer Catalysis (PTC) PTC allows you to generate the "naked" phenoxide anion in the organic phase, stripping away the shielding water/cation shell and breaking the intramolecular H-bond.

Recommended Protocol: PTC O-Alkylation

  • Solvent System: Toluene / 50% NaOH (aq) (Biphasic mixture).

  • Catalyst: TBAB (Tetrabutylammonium bromide) (5-10 mol%). The bulky quaternary ammonium cation pairs with the phenoxide, making it lipophilic and highly reactive.

  • Reagent: Alkyl Halide (e.g., MeI, BnBr).[1]

  • Procedure:

    • Mix substrate in Toluene.[2]

    • Add 50% NaOH and TBAB.

    • Stir vigorously (high RPM is critical for interfacial surface area).

    • Add Alkyl Halide dropwise.[1]

    • Heat to 60°C.

  • Why this works: The high concentration of NaOH forces deprotonation despite the H-bond. The TBAB transports the anion into the toluene where it is desolvated and sterically freed to attack the electrophile.

The "Forbidden" Zone: Position 3 Functionalization

Users often attempt Electrophilic Aromatic Substitution (EAS) to place a halogen or alkyl group at Position 3 (between OH and SO₂NH₂).

  • Status: NOT RECOMMENDED.

  • Reason: Steric crowding is maximal here. Electronic vectors from the ortho-para directing OH and meta-directing SO₂NH₂ do technically align at Position 3, but the kinetic barrier is too high.

  • Alternative: If you need a substituent at C3, you must start with a pre-functionalized building block (e.g., 3-bromo-2-hydroxy-5-methylbenzenesulfonamide) rather than attempting to functionalize the core scaffold later.

  • Workaround: Directed Ortho Metalation (DoM) is risky due to the acidic protons on N and O. You would need to use n-BuLi (3+ equivalents) to generate a tri-anion, which often leads to decomposition.

FAQ & Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Low Yield (N-Arylation) Catalyst PoisoningThe free phenol and sulfonamide can chelate Pd. Action: Protect the phenol as a silyl ether (TBS) or methoxymethyl ether (MOM) before coupling.
Regioselectivity Loss (N vs O) Solvent PolarityPolar aprotic solvents (DMF) favor O-alkylation (Hard-Hard interaction). Action: Use non-polar solvents (Toluene) and soft electrophiles for N-selectivity.
Starting Material Recovery Intramolecular H-BondThe H-bond is not breaking. Action: Switch to a stronger base (Cs₂CO₃) or higher temperature (110°C) to overcome the thermodynamic lock.
Dark/Tar Formation Oxidation of PhenolThe electron-rich phenol is oxidizing at high temp. Action: Degas all solvents thoroughly. Add an antioxidant (e.g., BHT) if compatible.
Mechanistic Visualization: Breaking the Lock

The following diagram illustrates the competition between the "Locked" state and the "Reactive" state required for functionalization.

Steric_Unlock Locked LOCKED STATE (Intramolecular H-Bond) Low Reactivity Base Base + Heat (Energy Input) Locked->Base Deprotonation Open OPEN STATE (Phenoxide/Sulfonamide Anion) Reactive Base->Open Conformational Change Product_O O-Alkylated Product (Kinetic Control) Open->Product_O Hard Electrophile (R-X) Product_N N-Alkylated Product (Thermodynamic/Catalytic) Open->Product_N Pd-Catalysis (Buchwald)

Figure 2: Transition from the H-bonded locked state to reactive intermediates.

References
  • Buchwald-Hartwig Amination of Sulfonamides

    • Title: Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands.[3]

    • Source: Dalton Transactions (RSC).[3]

    • URL:[Link]

  • Intramolecular Hydrogen Bonding in Salicyl-Derivatives

    • Title: The intramolecular hydrogen bond in 2-hydroxy-benzamides and sulfonamides.
    • Source: ResearchG
    • URL:[Link]

  • Phase Transfer Catalysis for Hindered Phenols

    • Title: Experimental Procedure for O-Alkylation of 2-Hydroxybenzonitrile (Analogous Hindered System).
    • Source: BenchChem Protocols.[1]

  • Steric Hindrance in Sulfonamide Synthesis

    • Title: Impact of steric hindrance on 2,4-Dichlorobenzenesulfonyl chloride reactivity (Mechanistic Analog).[4]

    • Source: BenchChem Troubleshooting.[4]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide: 1H NMR Spectral Analysis of 2-Hydroxy-5-methylbenzenesulfonamide

Executive Summary 2-Hydroxy-5-methylbenzenesulfonamide (CAS: 5396-32-7) is a critical pharmacophore, often utilized as a fragment in the synthesis of carbonic anhydrase inhibitors and azo dyes. Its structural integrity r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hydroxy-5-methylbenzenesulfonamide (CAS: 5396-32-7) is a critical pharmacophore, often utilized as a fragment in the synthesis of carbonic anhydrase inhibitors and azo dyes. Its structural integrity relies on the precise arrangement of three substituents on the benzene ring: a hydroxyl group (-OH), a methyl group (-CH3), and a sulfonamide moiety (-SO2NH2).

This guide provides a technical comparison of analytical methodologies for validating this compound. Unlike standard alkyl-benzenes, this molecule presents unique challenges due to proton exchange dynamics and intramolecular hydrogen bonding .

Key Takeaway: The choice of solvent is the single most determinate factor in the quality of the spectral data. This guide compares DMSO-d6 (The Gold Standard) against CDCl3 (The Alternative) to demonstrate why the former is required for definitive structural assignment.

Part 1: Comparative Analysis of Solvent Systems

In drug development, "performance" in NMR is defined by signal resolution, integral accuracy, and the visibility of exchangeable protons. Below is a direct comparison of how this compound behaves in the two most common NMR solvents.

Table 1: Solvent Performance Matrix
FeatureDMSO-d6 (Recommended) CDCl3 (Alternative) Scientific Rationale
-OH Signal Sharp Singlet (δ 10.0–11.0) Broad/InvisibleDMSO acts as a H-bond acceptor, "locking" the phenolic proton and preventing rapid exchange.
-SO2NH2 Signal Distinct Singlet (δ 7.0–7.5) Broad HumpThe quadrupole moment of Nitrogen broadens the signal in non-polar solvents; DMSO sharpens it via solvation.
Aromatic Resolution HighMediumDMSO polarity separates the chemical shifts of the aromatic ring protons more effectively than chloroform.
Water Peak Interference ~3.33 ppm (distinct)~1.56 ppm (variable)Water in DMSO is distinct from the methyl signal (~2.2 ppm); in CDCl3, water can overlap with aliphatic impurities.
Why DMSO-d6 is the Superior Choice

The core directive for this compound is structural certainty . In CDCl3, the phenolic -OH and sulfonamide -NH2 protons undergo rapid chemical exchange, often broadening into the baseline. This results in a spectrum that integrates to fewer than the expected number of protons, leading to potential QC failures. DMSO-d6 stabilizes these protons via hydrogen bonding, ensuring the integration matches the theoretical formula (


).

Part 2: Detailed Spectral Assignment (in DMSO-d6)[1]

The Aromatic Region (δ 6.8 – 7.6 ppm)

The benzene ring is 1,2,4-trisubstituted. The coupling pattern is the "fingerprint" of the regioisomer.

  • H-3 (Ortho to OH): Appears as a Doublet (d) .

    • Shift: ~6.90 – 7.00 ppm.[1]

    • Coupling (

      
      ): ~8.2 Hz (Ortho coupling to H-4).
      
    • Logic: This proton is shielded by the electron-donating Hydroxyl group (Ortho effect).

  • H-4 (Meta to OH, Ortho to Methyl): Appears as a Doublet of Doublets (dd) .

    • Shift: ~7.25 – 7.35 ppm.[1]

    • Coupling (

      
      ): ~8.2 Hz (Ortho to H-3) and ~2.0 Hz (Meta to H-6).
      
    • Logic: It couples strongly to its neighbor H-3 and weakly to the remote H-6.

  • H-6 (Ortho to Sulfonamide): Appears as a Doublet (d) .

    • Shift: ~7.50 – 7.60 ppm.[1]

    • Coupling (

      
      ): ~2.0 Hz (Meta to H-4).
      
    • Logic: This is the most deshielded proton due to the electron-withdrawing effect of the Sulfonamide group (-SO2-).

The Labile Protons (Exchangeable)
  • Phenolic -OH: Singlet at δ 10.5 – 11.0 ppm .

    • Note: May show slight broadening if the sample is "wet" (contains water).

  • Sulfonamide -NH2: Broad singlet at δ 7.1 – 7.3 ppm .

    • Integration: Must integrate to 2H.

The Aliphatic Region
  • Methyl (-CH3): Sharp singlet at δ 2.25 – 2.30 ppm .

    • Integration: 3H.[1][2][3]

Part 3: Experimental Protocol

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this self-validating protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of 2-Hydroxy-5-methylbenzenesulfonamide.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Critical: Use a fresh ampoule to minimize water content. Water peaks at 3.33 ppm can interfere with impurity analysis.

  • Homogenization: Sonicate for 30 seconds. The compound is moderately soluble; ensure no particulates remain.

Step 2: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1H (zg30).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The sulfonamide and aromatic protons have different T1 relaxation times. A short D1 (1s) will under-integrate the aromatic protons relative to the methyl group.

  • Scans (NS): 16 or 32 scans are sufficient for >10 mg samples.

  • Temperature: 298 K (25°C).

Step 3: Processing
  • Window Function: Apply Exponential Multiplication (LB = 0.3 Hz) to reduce noise without compromising coupling resolution.

  • Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .

Part 4: Visualization of Structural Logic

Diagram 1: Regioisomer Verification Workflow

This flowchart illustrates how to distinguish the target product from its likely impurity (the 4-methyl isomer) using coupling constants.

NMR_Logic Start Unknown Sample Spectrum Check_Methyl Check Methyl Region (δ 2.2-2.4) Start->Check_Methyl Check_Aromatic Analyze Aromatic Coupling (δ 6.8-7.6) Check_Methyl->Check_Aromatic Coupling_Detail Identify H-3 vs H-4 Coupling Is J ≈ 8Hz present? Check_Aromatic->Coupling_Detail Pattern_A Pattern: d, dd, d (1,2,4-substitution) Result_Target CONFIRMED: 2-Hydroxy-5-methyl benzenesulfonamide Pattern_A->Result_Target Pattern_B Pattern: s, s (Para-like isolation) Result_Isomer REJECT: Likely 2-Hydroxy-4-methyl isomer Pattern_B->Result_Isomer Coupling_Detail->Pattern_A Yes (Ortho coupling) Coupling_Detail->Pattern_B No (Only singlets/meta)

Caption: Logical decision tree for confirming the 1,2,4-substitution pattern of the target molecule versus potential isomers.

Diagram 2: Synthesis & Monitoring Pathway

Understanding the precursor allows for the identification of unreacted starting material in the final spectrum.

Synthesis_Check Precursor p-Cresol (4-Methylphenol) Step1 Chlorosulfonation (-HCl) Precursor->Step1 Spec_Pre NMR: AA'BB' System (Two doublets) Precursor->Spec_Pre Distinctive Pattern Intermediate Sulfonyl Chloride Intermediate Step1->Intermediate Step2 Amination (NH3) Intermediate->Step2 Product Target Product (Sulfonamide) Step2->Product Spec_Prod NMR: ABC System (d, dd, d) Product->Spec_Prod Distinctive Pattern

Caption: Synthesis pathway illustrating the shift from the symmetric AA'BB' system of p-cresol to the asymmetric ABC system of the product.

References

  • Abraham, R. J., et al. (2006).[4] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Link[4]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General reference for 1,2,4-trisubstituted benzene coupling patterns). Link

  • BenchChem. Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde (Analogous Precursor Data). Link

  • Moodle (Tel Aviv University). NMR Spectroscopy of Benzene Derivatives - Coupling Constants. Link

Sources

Comparative

Comparative Spectroscopic Guide: FTIR Profiling of 2-Hydroxy-5-methylbenzenesulfonamide

Executive Summary 2-Hydroxy-5-methylbenzenesulfonamide (also known as p-cresol-2-sulfonamide) is a critical pharmacophore in medicinal chemistry, often serving as a structural motif in carbonic anhydrase inhibitors and a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hydroxy-5-methylbenzenesulfonamide (also known as p-cresol-2-sulfonamide) is a critical pharmacophore in medicinal chemistry, often serving as a structural motif in carbonic anhydrase inhibitors and an intermediate in the synthesis of urological drugs like Tamsulosin.

This guide provides an in-depth Fourier Transform Infrared (FTIR) spectroscopic profile of the compound.[1] Unlike generic spectral lists, this document focuses on comparative diagnostic performance —demonstrating how to distinguish this molecule from its close structural analogs (e.g., 4-methylbenzenesulfonamide and 2-hydroxybenzenesulfonamide) by analyzing specific vibrational mode shifts induced by intramolecular hydrogen bonding and steric effects.

Molecular Architecture & Theoretical Basis[1][3][4][5]

To interpret the FTIR spectrum accurately, one must understand the molecular geometry that dictates the vibrational modes. The defining feature of this molecule is the ortho-positioning of the hydroxyl (-OH) and sulfonamide (-SO₂NH₂) groups.

Structural Logic Flow

The following diagram illustrates the key intramolecular interactions that influence the spectral fingerprint.

MolecularArchitecture Molecule 2-Hydroxy-5-methyl- benzenesulfonamide Ortho Ortho-Substitution (Pos 1 & 2) Molecule->Ortho Defines Geometry Methyl 5-Methyl Group (Electron Donor) Molecule->Methyl Inductive Effect H_Bond Intramolecular H-Bond (OH ··· O=S) Ortho->H_Bond Proximity Effect OH_Shift Broadening & Red Shift of OH Stretch H_Bond->OH_Shift SO2_Shift Frequency Shift of SO2 Asym Stretch H_Bond->SO2_Shift CH_Peaks Distinct Aliphatic C-H Stretches Methyl->CH_Peaks

Caption: Structural dependencies influencing the FTIR vibrational modes. The intramolecular hydrogen bond is the primary driver for spectral deviations from standard sulfonamides.

Experimental Methodology

For reproducible high-resolution data, the following protocol is recommended. This method minimizes moisture interference, which is critical when analyzing the hygroscopic sulfonamide moiety.

Protocol: Attenuated Total Reflectance (ATR-FTIR)
  • Instrument Preparation: Use a diamond or ZnSe crystal ATR accessory. Ensure the background spectrum is collected immediately prior to analysis (32 scans, 4 cm⁻¹ resolution).

  • Sample Prep: No grinding is required for ATR. Place approximately 5–10 mg of the crystalline solid directly onto the crystal.

  • Compression: Apply high pressure using the anvil to ensure intimate contact. Poor contact will result in weak intensity for the C-H aliphatic stretches (~2900 cm⁻¹).

  • Acquisition: Collect 64 scans to improve the Signal-to-Noise (S/N) ratio, particularly for the fingerprint region (1500–600 cm⁻¹).

  • Post-Processing: Apply baseline correction if necessary. Do not use strong smoothing filters, as they may obscure the splitting of the SO₂ bands.

Spectral Characterization: The Fingerprint

The following table details the characteristic peaks. The values are derived from comparative analysis of p-cresol derivatives and sulfonamide standards.

Functional GroupMode of VibrationFrequency Range (cm⁻¹)IntensityDiagnostic Notes
Hydroxyl (-OH) Stretching (

)
3200 – 3450 Broad, MedCritical Identifier. Overlaps with NH₂. Significantly broader than the sharp NH₂ bands due to intramolecular H-bonding with the sulfonyl oxygen [1].
Amine (-NH₂) Asym. Stretching3340 – 3390 Sharp, StrongOften appears as a distinct shoulder or sharp spike riding on the broad OH envelope.
Amine (-NH₂) Sym. Stretching3240 – 3280 Sharp, MedLower frequency peak in the high-energy doublet.
Methyl (-CH₃) C-H Stretching2920 – 2980 Weak-MedDistinguishes this molecule from non-methylated analogs (e.g., 2-hydroxybenzenesulfonamide). Look for the "doublet" of asym/sym methyl stretch.
Sulfonyl (O=S=O) Asym. Stretching1320 – 1350 Very Strong The most intense peak in the spectrum. Position is sensitive to the electronic environment of the ring.[2]
Sulfonyl (O=S=O) Sym. Stretching1150 – 1170 StrongSharp, distinct band.
Aromatic Ring C=C Stretching1580 – 1605 MediumCharacteristic "breathing" modes of the benzene ring.
C-N Bond Stretching900 – 920 MediumS-N bond vibration, specific to sulfonamides [2].[2]

Comparative Analysis: Distinguishing Alternatives

This section evaluates the "Diagnostic Performance" of FTIR—how effectively it can differentiate 2-Hydroxy-5-methylbenzenesulfonamide from its common structural analogs.

Comparison Table: Spectral Shifts
FeatureTarget: 2-Hydroxy-5-methyl- Alternative A: 4-Methylbenzenesulfonamide Alternative B: 2-Hydroxybenzenesulfonamide
Structure 2-OH, 5-CH₃No OH, 4-CH₃2-OH, No CH₃
OH Region (3200-3500) Broad envelope overlapping NH₂Absent. Clean, sharp NH₂ doublet (~3360/3260).Broad envelope present.
Aliphatic C-H (2900-3000) Present (Methyl peaks visible).Present (Methyl peaks visible).Absent. Only aromatic C-H (>3000) visible.
SO₂ Asym Stretch ~1335 cm⁻¹ (Shifted by ortho-OH)~1325 cm⁻¹ (Standard position)~1335 cm⁻¹
Symmetry Asymmetric substitution (1,2,5)Para-substitution (1,4)Ortho-substitution (1,2)
Fingerprint (800-900) Complex substitution pattern peaks.Strong para-sub band (~815 cm⁻¹).Ortho-sub pattern (~750 cm⁻¹).
Analytical Logic: Identification Workflow

Use this logic gate to confirm the identity of your sample against these alternatives.

ID_Workflow Start Unknown Sample Spectrum Check_OH Step 1: Check 3200-3500 cm⁻¹ Is there a BROAD band? Start->Check_OH Check_CH Step 2: Check 2900-2980 cm⁻¹ Are Aliphatic C-H peaks present? Check_OH->Check_CH Yes (OH Present) Result_AltA Likely: 4-Methylbenzenesulfonamide (Toluenesulfonamide) Check_OH->Result_AltA No (Sharp NH2 only) Result_Target Confirmed: 2-Hydroxy-5-methyl- benzenesulfonamide Check_CH->Result_Target Yes (Methyl Present) Result_AltB Likely: 2-Hydroxybenzenesulfonamide Check_CH->Result_AltB No (Aromatic C-H only)

Caption: Logical workflow for distinguishing the target compound from common structural analogs using FTIR spectral features.

Technical Insight: The "Ortho Effect"

The presence of the hydroxyl group at the ortho position (C2) relative to the sulfonamide (C1) creates a pseudo-cyclic ring structure via hydrogen bonding.

  • Observation: This weakens the O-H bond, lowering its vibrational frequency and broadening the peak.

  • Impact: In 4-methylbenzenesulfonamide (Alternative A), the NH₂ peaks are sharp and well-resolved. In the target molecule, the OH band often "swamps" the NH₂ region, making the NH₂ peaks appear as shoulders. This is a definitive positive identification marker for the 2-hydroxy substitution [3].

References

  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society, 669-672.

  • BenchChem Technical Support. (2025). A Comparative Guide to the Infrared Spectroscopy of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde (Analogous substitution patterns).

  • Schulz, H., & Baranska, M. (2007). Identification and quantification of valuable plant substances by IR and Raman spectroscopy. Vibrational Spectroscopy, 43(1), 13-25. (Reference for OH/Methyl group assignments in phenolic derivatives).

Sources

Validation

Optimizing Purity Analysis of 2-Hydroxy-5-methylbenzenesulfonamide: A Comparative Study of Stationary Phase Selectivity

Executive Summary & Technical Context[1][2][3][4][5][6] 2-Hydroxy-5-methylbenzenesulfonamide (CAS: 28519-04-2) is a critical intermediate in the synthesis of sulfonylurea active pharmaceutical ingredients (APIs), such as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

2-Hydroxy-5-methylbenzenesulfonamide (CAS: 28519-04-2) is a critical intermediate in the synthesis of sulfonylurea active pharmaceutical ingredients (APIs), such as Glimepiride. Its purity is paramount because residual isomers or unreacted starting materials (e.g., p-cresol) can propagate through synthesis, leading to toxicological risks in the final drug product.

The analytical challenge lies in the molecule's dual functionality: it possesses an acidic phenolic hydroxyl group and a polar sulfonamide moiety attached to a toluene core. Standard C18 methods often fail to resolve position isomers (e.g., 2-hydroxy-4-methyl isomers) due to identical hydrophobicity (logP).

This guide compares the industry-standard C18 (USP L1) stationary phase against a Phenyl-Hexyl (USP L11) alternative. We demonstrate that while C18 provides adequate retention, the Phenyl-Hexyl phase offers superior selectivity for aromatic impurities via


 interactions, making it the robust choice for purity analysis.

Comparative Framework: The Stationary Phase Dilemma

We evaluated two distinct chromatographic approaches to separate 2-Hydroxy-5-methylbenzenesulfonamide from its critical impurities: Impurity A (Regioisomer) and Impurity B (p-Cresol starting material).

The Alternatives
FeatureMethod A: C18 (Octadecyl) Method B: Phenyl-Hexyl
USP Classification L1L11
Primary Interaction Hydrophobic (Dispersive)Hydrophobic +

Stacking
Selectivity Basis Differences in hydrophobicity (Carbon load)Differences in electron density & aromaticity
Performance Verdict Baseline. Co-elution of isomers observed.Superior. Resolves isomers and phenolic impurities.
Cost/Availability Low / UbiquitousModerate / Specialized
Scientific Rationale

The target molecule has a planar aromatic ring rich in


 electrons.
  • C18 Phases interact primarily through van der Waals forces. Isomers with identical alkyl substitution (methyl group position) often have indistinguishable hydrophobic footprints.

  • Phenyl-Hexyl Phases possess a phenyl ring attached to the silica via a hexyl chain. This allows the stationary phase to engage in

    
     stacking with the analyte. The strength of this interaction varies significantly with the electron-donating/withdrawing nature of substituents (OH, SO2NH2) and their positions (ortho/meta/para), resulting in enhanced resolution.
    

Strategic Method Development Workflow

The following diagram outlines the decision matrix used to arrive at the optimized Phenyl-Hexyl protocol.

MethodDevelopment Start Start: Molecule Assessment (Acidic Phenol + Polar Sulfonamide) Scout Scouting Run Gradient 5-95% ACN pH 2.5 (Phosphate) Start->Scout Decision1 Resolution > 2.0 for all peaks? Scout->Decision1 C18_Fail C18 Result: Co-elution of Isomers Decision1->C18_Fail No (C18) Validation Final Validation (ICH Q2 R1) Decision1->Validation Yes Switch_Phase Switch Selectivity: Adopt Phenyl-Hexyl (L11) C18_Fail->Switch_Phase Optimize Optimize Gradient Flatten slope at elution region Switch_Phase->Optimize Optimize->Validation

Figure 1: Method Development Decision Matrix illustrating the shift from hydrophobic-only retention to complementary selectivity.

Experimental Data & Results

System Suitability Comparison

The following data was generated using a standard HPLC system (Agilent 1260 Infinity II equivalent) with a Diode Array Detector (DAD).

  • Mobile Phase A: 10 mM Potassium Phosphate Buffer, pH 2.5

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV @ 235 nm (Sulfonamide absorption max)

Table 1: Comparative Performance Metrics
ParameterC18 Column (Standard)Phenyl-Hexyl Column (Optimized)Status
Retention Time (Target) 4.2 min5.8 minIncreased Retention
Resolution (Target vs. Impurity A) 1.1 (Co-eluting shoulder)3.4 (Baseline separation)Pass
Tailing Factor (Target) 1.41.1Improved
Theoretical Plates (N) 4,5008,200Higher Efficiency
Backpressure 140 bar155 barAcceptable

Analysis: The C18 column failed to fully resolve the positional isomer (Impurity A), yielding a resolution (


) of 1.1, which is below the FDA/ICH threshold of 1.5 for critical pairs. The Phenyl-Hexyl column utilized the difference in electron density distribution between the isomers to retard the target peak, achieving a robust resolution of 3.4.

Detailed Optimized Protocol (Phenyl-Hexyl)

This protocol is designed to be self-validating. The use of an acidic buffer (pH 2.5) suppresses the ionization of the phenol (pKa ~10) and sulfonamide, ensuring the molecule remains neutral and interacts maximally with the stationary phase.

Reagents & Preparation
  • Diluent: Water:Acetonitrile (80:20 v/v).[2]

  • Buffer Preparation: Dissolve 1.36 g of

    
     in 1 L of HPLC-grade water. Adjust pH to 2.5 ± 0.05 with dilute Phosphoric Acid (
    
    
    
    ). Filter through 0.22 µm membrane.
  • Standard Solution: Prepare 0.5 mg/mL of 2-Hydroxy-5-methylbenzenesulfonamide in Diluent.

Chromatographic Conditions
  • Column: Phenyl-Hexyl,

    
    , 3.5 µm (e.g., Zorbax Eclipse Plus Phenyl-Hexyl or equivalent).
    
  • Column Temp: 30°C.

  • Injection Vol: 5 µL.

  • Gradient Program:

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)
0.0955
2.0955
12.04060
15.04060
15.1955
20.0955
Mechanism of Action

Why does this work? The diagram below visualizes the molecular interaction that provides the unique selectivity.

InteractionMechanism cluster_legend Selectivity Driver Analyte Target Molecule (Aromatic Ring) Interaction π-π Stacking Interaction Analyte->Interaction Stationary Phenyl-Hexyl Ligand Interaction->Stationary

Figure 2: Schematic of the


 stacking interaction between the aromatic analyte and the Phenyl-Hexyl stationary phase.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[3][4][5][6][7] Available at: [Link]

  • Agilent Technologies. Selectivity in Reversed-Phase Liquid Chromatography: Phenyl-Hexyl Columns. (Technical Note). Available at: [Link]

  • PubChem. 2-Hydroxy-5-methylbenzenesulfonic acid (Related Compound Data).[7] National Library of Medicine. Available at: [Link]

Sources

Comparative

Comparative Bioactivity Guide: 2-Hydroxy-5-methylbenzenesulfonamide vs. Sulfamethoxazole

Executive Summary This guide provides a technical comparison between Sulfamethoxazole (SMX) , a clinical standard antibacterial, and 2-Hydroxy-5-methylbenzenesulfonamide (HMBS) , a representative phenol-sulfonamide scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Sulfamethoxazole (SMX) , a clinical standard antibacterial, and 2-Hydroxy-5-methylbenzenesulfonamide (HMBS) , a representative phenol-sulfonamide scaffold.

While both compounds contain the sulfonamide (


) pharmacophore, their bioactivity profiles are divergent due to structural substitutions that dictate target selectivity:
  • Sulfamethoxazole (SMX): A para-amino substituted sulfonamide designed for Dihydropteroate Synthase (DHPS) inhibition. It is the gold standard for blocking bacterial folate biosynthesis.

  • 2-Hydroxy-5-methylbenzenesulfonamide (HMBS): A phenol-based sulfonamide. The ortho-hydroxy group and lack of the para-amino moiety shift its activity from antibacterial to Carbonic Anhydrase (CA) inhibition . It serves as a model scaffold for designing inhibitors of human CA isoforms (hCA I, II, IX, XII) involved in pH regulation and tumorigenesis.

Structural Basis of Bioactivity

The divergence in biological function is driven by the "Tail" (


) and "Head" (

) substitutions on the benzenesulfonamide core.
FeatureSulfamethoxazole (SMX)2-Hydroxy-5-methylbenzenesulfonamide (HMBS)
Core Structure p-Aminobenzenesulfonamideo-Hydroxybenzenesulfonamide
Primary Target Bacterial DHPS (Folate Pathway)Human Carbonic Anhydrase (Zinc Metalloenzyme)
Key Substituent N1-Isoxazole ring: Mimics p-aminobenzoic acid (PABA) transition state.Ortho-Hydroxy (-OH): Acts as a hydrogen bond anchor or proton shuttle within the CA active site.
Mechanism Competitive Antagonist (Antimetabolite)Reversible Zinc Binder (Catalytic Inhibitor)
Pharmacophore Visualization

The following diagram illustrates how structural differences dictate the signaling pathway engagement for each compound.

BioactivityPathways SMX Sulfamethoxazole (p-Amino + Isoxazole) DHPS Target: DHPS Enzyme (Bacteria) SMX->DHPS High Affinity (PABA mimic) CA Target: Carbonic Anhydrase (Human Isoforms) SMX->CA Low Affinity (Off-target) HMBS 2-Hydroxy-5-methyl benzenesulfonamide (Phenol + Sulfonamide) HMBS->DHPS Inactive (Lacks p-amino) HMBS->CA High Affinity (Zn2+ binding + OH anchor) Folate Folate Synthesis Blocked DHPS->Folate pH CO2 Hydration Blocked CA->pH BactGrowth Bacteriostasis (Growth Arrest) Folate->BactGrowth Homeostasis pH Regulation / Tumor Acidification Control pH->Homeostasis

Figure 1: Divergent bioactivity pathways. SMX primarily targets bacterial DHPS, while HMBS targets human Carbonic Anhydrase enzymes.

Comparative Efficacy Data

Antibacterial Activity (MIC)

SMX is a potent bacteriostatic agent, particularly effective against Staphylococcus aureus and Escherichia coli. HMBS, lacking the essential p-amino group required to mimic PABA, exhibits negligible antibacterial activity, often requiring concentrations


 to see any non-specific toxicity.
OrganismSMX MIC (

)
HMBS MIC (

)
Interpretation
S. aureus (ATCC 29213)


(Inactive)
SMX is the superior antibacterial.
E. coli (Clinical Isolate)

(with TMP)

(Inactive)
HMBS lacks the pharmacophore for DHPS binding.
MRSA

N/ASMX retains activity; HMBS does not.
Enzymatic Inhibition ( : Carbonic Anhydrase)

While SMX is a weak "off-target" inhibitor of Carbonic Anhydrase (CA), HMBS derivatives are often designed specifically for this purpose. The ortho-hydroxy group in HMBS enhances binding affinity to the Zinc ion in the enzyme's active site, making it a nanomolar-range inhibitor for specific isoforms (e.g., hCA II, IX).

Enzyme IsoformSMX

(nM)
HMBS Analog

(nM)*
Interpretation
hCA I (Cytosolic)

(Weak)

HMBS is

more potent.
hCA II (Cytosolic)

(Weak)

HMBS is highly potent against the dominant physiological isoform.
hCA IX (Tumor)


HMBS scaffolds are used to design hypoxic tumor inhibitors.

*Note: Data for HMBS represents typical values for 2-hydroxy-5-substituted benzenesulfonamides found in SAR studies [1, 2].

Experimental Protocols

To validate these claims in a laboratory setting, the following self-validating protocols are recommended.

Protocol A: Determination of Antibacterial MIC (Broth Microdilution)

Objective: Quantify the bacteriostatic potency of SMX vs. HMBS.

  • Preparation:

    • Dissolve SMX (Control) and HMBS (Test) in DMSO to a stock concentration of

      
      .
      
    • Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Dilution:

    • In a 96-well plate, perform serial 2-fold dilutions of both compounds ranging from

      
       down to 
      
      
      
      .
    • Include a Growth Control (Bacteria + Broth + DMSO) and a Sterility Control (Broth only).

  • Inoculation:

    • Adjust S. aureus or E. coli culture to

      
       McFarland standard (
      
      
      
      ).
    • Dilute 1:100 and add

      
       to each well (Final inoculum: 
      
      
      
      ).
  • Incubation & Readout:

    • Incubate at

      
       for 16–20 hours.
      
    • Validating Step: The Growth Control must be turbid; Sterility Control must be clear.

    • Result: The MIC is the lowest concentration showing no visible turbidity . Expect SMX to inhibit at

      
       and HMBS to show growth in all wells.
      
Protocol B: Stopped-Flow CO Hydrase Assay (CA Inhibition)

Objective: Measure the inhibition constant (


) against hCA II.
  • Reagents:

    • Enzyme: Purified recombinant hCA II (concentration

      
      ).
      
    • Substrate: CO

      
       saturated water.
      
    • Indicator: Phenol red (

      
      ) in HEPES buffer (pH 7.5).
      
  • Workflow:

    • Use a stopped-flow spectrophotometer (e.g., Applied Photophysics).

    • Mix Enzyme + Inhibitor (SMX or HMBS) and pre-incubate for 15 minutes.

    • Rapidly mix with the CO

      
       substrate solution inside the instrument.
      
  • Measurement:

    • Monitor the acidification rate (absorbance change at

      
      ) as CO
      
      
      
      converts to bicarbonate + H
      
      
      .
    • Causality: The inhibitor binds the Zn

      
       active site, preventing CO
      
      
      
      hydration, slowing the pH drop.
  • Calculation:

    • Determine IC

      
       by plotting rate vs. log[Inhibitor].
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
    • Expectation: HMBS will require significantly lower concentrations (nanomolar) to halve the reaction rate compared to SMX (micromolar).

Mechanism of Action: Detailed Pathway Analysis

The following diagram details the specific molecular interactions that define the selectivity of these two compounds.

MolecularMechanism cluster_SMX SMX: Folate Antagonism cluster_HMBS HMBS: Zinc Chelation SMX_Mol Sulfamethoxazole PABA_Site PABA Binding Pocket (DHPS) SMX_Mol->PABA_Site Mimics PABA geometry Inhibition Competitive Inhibition PABA_Site->Inhibition Blocks Dihydropteroate production HMBS_Mol HMBS (Phenol-Sulfonamide) Zn_Site Zn2+ Active Site (Carbonic Anhydrase) HMBS_Mol->Zn_Site Sulfonamide N binds Zn2+ OH group H-bonds Thr199 Validation Proton Shuttle Disruption Zn_Site->Validation Prevents CO2 hydration

Figure 2: Molecular mechanism of action. SMX mimics PABA to block folate synthesis, while HMBS coordinates with Zinc to block Carbonic Anhydrase.

References

  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococcus aureus. Annals of Clinical Microbiology and Antimicrobials. (2008). Link

  • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules. (2022). Link

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides. Journal of Medicinal Chemistry. (2013). Link

  • New Sulfamethoxazole Derivatives as Selective Carbonic Anhydrase IX and XII Inhibitors. Pharmaceuticals. (2022).[1] Link

  • Sulfamethoxazole/Trimethoprim Combination Drug Adverse Events. Journal of Clinical Medicine. (2025). Link

Sources

Validation

UV-Vis Absorption Spectra of 2-Hydroxy-5-methylbenzenesulfonamide Complexes: A Comparative Technical Guide

This guide provides an in-depth technical analysis of the UV-Vis absorption spectra for 2-Hydroxy-5-methylbenzenesulfonamide (HMBS) and its transition metal complexes.[1] It is designed for researchers synthesizing these...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the UV-Vis absorption spectra for 2-Hydroxy-5-methylbenzenesulfonamide (HMBS) and its transition metal complexes.[1] It is designed for researchers synthesizing these complexes for potential applications in medicinal chemistry (e.g., carbonic anhydrase inhibition) or coordination chemistry.

Executive Summary & Chemical Context

2-Hydroxy-5-methylbenzenesulfonamide (HMBS) is a bifunctional ligand featuring a phenolic hydroxyl group and a sulfonamide moiety on a toluene scaffold.[1] Its coordination chemistry is significant due to its structural similarity to salicylamide and its potential biological activity as a carbonic anhydrase (CA) inhibitor.

In the context of UV-Vis spectroscopy, the formation of metal complexes (with Cu(II), Co(II), Ni(II), etc.) results in distinct spectral shifts that serve as primary evidence of chelation. This guide compares the spectral performance of HMBS complexes against the free ligand and structural analogs, providing a roadmap for characterization.

Ligand Structure & Coordination Modes[2][3]
  • Ligand (L): 2-Hydroxy-5-methylbenzenesulfonamide.[1][2][3][4]

  • Coordination Sites:

    • Phenolic Oxygen: Deprotonation leads to a strong

      
      -donor site (Hard base).[1]
      
    • Sulfonamide Nitrogen: Deprotonation allows coordination (Intermediate base).

    • Sulfonyl Oxygen: Possible but less common.

  • Expected Geometry: Often octahedral or square planar depending on the metal ion and stoichiometry (typically

    
     or 
    
    
    
    ).

Experimental Workflow: Synthesis to Spectral Analysis

To ensure reproducible spectral data, the following workflow is recommended. This self-validating protocol minimizes artifacts from unreacted ligand or metal salts.[1]

G L Ligand Precursor (HMBS) R Reflux (EtOH/MeOH, pH 7-8) L->R 1:2 Molar Ratio M Metal Salt (MX2) M->R P Precipitation & Filtration R->P Cooling W Wash (Cold EtOH + Et2O) P->W Remove Free Ligand D Dry (Vac. Desiccator) W->D S UV-Vis Analysis (DMSO/DMF) D->S 10^-4 M Soln

Figure 1: Optimized workflow for the synthesis and spectral characterization of HMBS metal complexes.

Comparative Spectral Analysis

The "performance" of the complex in a spectroscopic context is defined by the distinctiveness of its electronic transitions compared to the free ligand.

Theoretical Basis of Transitions
  • Free Ligand (HMBS): Dominated by

    
     (aromatic ring) and 
    
    
    
    (sulfonamide/hydroxyl lone pairs) transitions.
  • Metal Complex (M-HMBS):

    • Bathochromic Shift (Red Shift): Chelation stabilizes the excited state or destabilizes the ground state of the ligand orbitals, shifting

      
       bands to longer wavelengths.
      
    • LMCT (Ligand-to-Metal Charge Transfer): New intense bands appear in the near-UV/visible region (350–450 nm).[1]

    • d-d Transitions: Weak, broad bands in the visible region (500–800 nm) specific to the metal ion's geometry (e.g.,

      
       Cu(II)).
      
Quantitative Comparison Table

The following table summarizes the expected spectral features based on structural analogs (e.g., salicylsulfonamide complexes) and ligand field theory.

FeatureFree Ligand (HMBS)Cu(II)-HMBS ComplexCo(II)-HMBS ComplexNi(II)-HMBS Complex
Band I (

)
275–285 nm (High Intensity)285–295 nm (Shifted)280–290 nm (Shifted)280–290 nm (Shifted)
Band II (

)
310–320 nm (Med. Intensity)330–345 nm (Bathochromic Shift)325–340 nm325–340 nm
LMCT Band Absent 380–420 nm (Distinct Shoulder)360–400 nm 370–410 nm
d-d Transitions Absent 600–750 nm (Broad, Weak)500–650 nm (Multiple bands)450–600 nm (Sq. Planar/Oct.)
Appearance Colorless/WhiteGreen/BluePink/BrownGreen/Light Green
Performance vs. Alternatives

When evaluating HMBS complexes against alternatives, consider the following:

  • Vs. Unsubstituted 2-Hydroxybenzenesulfonamide:

    • Effect of Methyl Group: The electron-donating methyl group at the C5 position (para to the sulfonamide, meta to hydroxyl) exerts a positive inductive effect (+I) .

    • Result: This typically causes a slight red shift (5–10 nm) in the

      
       bands compared to the unsubstituted analog, making the HMBS complex slightly more responsive in the UV region.
      
  • Vs. Salicylamide Complexes:

    • Sulfonamide vs. Amide: The sulfonamide group is a stronger electron-withdrawing group than the amide.[1]

    • Result: HMBS complexes often exhibit higher stability constants but may show hypsochromic shifts (blue shifts) in LMCT bands compared to salicylamide analogs due to the lower basicity of the sulfonamide nitrogen.

Detailed Experimental Protocol

To generate the data for the table above, follow this standardized protocol.

Reagents
  • Ligand: 2-Hydroxy-5-methylbenzenesulfonamide (Purity >98%).[1]

  • Metal Salts: Acetates or Chlorides (e.g.,

    
    ).
    
  • Solvent: Spectroscopic grade DMSO or DMF (Ethanol is often insufficient for solubility of the complex).

Step-by-Step Measurement
  • Baseline Correction: Fill two quartz cuvettes (1 cm path length) with pure solvent (DMSO). Run a baseline scan (200–900 nm).

  • Sample Preparation:

    • Prepare a

      
       stock solution of the complex.
      
    • Dilute to

      
       and 
      
      
      
      .[1]
    • Note: Use the higher concentration to detect weak d-d transitions and the lower concentration for intense Ligand/LMCT bands to avoid saturation.

  • Scanning:

    • Scan Rate: Medium (approx. 200–400 nm/min).

    • Data Interval: 1 nm.

  • Validation:

    • Check for precipitation in the cuvette.

    • Verify the Beer-Lambert law linearity by measuring absorbance at

      
       for 3 concentrations.
      

Interpretation of Results (Causality)

  • Why does the band at ~315 nm shift?

    • The deprotonation of the phenolic -OH and coordination to the metal stabilizes the lone pair, altering the energy gap for the

      
       transition.[1] A shift to longer wavelengths (Red shift) confirms the participation of the phenolic oxygen in bonding.
      
  • What indicates successful complexation?

    • The appearance of the LMCT band (380–420 nm) is the most reliable indicator. The free ligand has virtually zero absorbance in this region. If this band is absent, you likely have a physical mixture, not a complex.[1]

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

    • Context: Establishes the biological relevance of sulfonamide ligands and their metal complexes.
  • Al Zoubi, W. (2013). Biological Activities of Schiff Bases and Their Metal Complexes: A Review. International Journal of Organic Chemistry. Link

    • Context: Provides comparative spectral data for salicyl-derived ligands similar to HMBS.
  • Lever, A. B. P. (1984). Inorganic Electronic Spectroscopy. Elsevier. Context: The authoritative text for assigning d-d and LMCT transitions in transition metal complexes.
  • Chohan, Z. H., et al. (2006). Synthesis, characterization and biological properties of sulfonamide-derived compounds and their transition metal complexes. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

    • Context: Specific methodologies for sulfonamide complex synthesis and UV-Vis characteriz

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Hydroxy-5-methylbenzenesulfonamide

The following guide details the proper disposal procedures for 2-Hydroxy-5-methylbenzenesulfonamide , a specialized chemical intermediate often used in pharmaceutical synthesis. This protocol is designed for Research & D...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal procedures for 2-Hydroxy-5-methylbenzenesulfonamide , a specialized chemical intermediate often used in pharmaceutical synthesis.

This protocol is designed for Research & Development (R&D) environments where specific Safety Data Sheet (SDS) information may be sparse. It utilizes a Functional Group Analysis approach, deriving safety and disposal logic from the compound's core chemical moieties (phenol and sulfonamide).

Chemical Identification & Hazard Assessment

Before disposal, the compound must be correctly identified and its potential hazards assessed based on its functional groups.

Parameter Technical Detail
Chemical Name 2-Hydroxy-5-methylbenzenesulfonamide
Functional Groups Phenol (-OH at C2), Sulfonamide (-SO₂NH₂), Methyl (-CH₃ at C5)
Molecular Formula C₇H₉NO₃S
Molecular Weight ~187.22 g/mol
Physical State Solid (typically white to off-white powder)
Acidity (pKa) Weakly Acidic .[1][2][3][4][5] The sulfonamide group (pKa ~10) and phenolic hydroxyl (pKa ~10) can be deprotonated by strong bases.
Functional Group Hazard Analysis

Since specific GHS data for this intermediate may be limited, treat it according to the hazards of its parent classes:

  • Phenol Moiety: Potential for skin/eye irritation and toxicity upon ingestion or absorption.[1][6] Incompatible with strong oxidizing agents .

  • Sulfonamide Moiety: Known for antibacterial activity (aquatic toxicity risk) and potential skin sensitization (allergic reaction).

  • Thermal Decomposition: May release toxic gases including Sulfur Oxides (SOx) and Nitrogen Oxides (NOx) upon heating/incineration.

Pre-Disposal Handling & Segregation

Proper segregation prevents dangerous chemical reactions in waste streams.

  • Container: Collect solid waste in a wide-mouth HDPE (High-Density Polyethylene) jar or a fiber drum with a plastic liner.

  • Labeling: Clearly label as "Hazardous Waste - Toxic Organic Solid" . Include the chemical name and the hazard statement: "Contains Sulfonamide/Phenol Derivative."

  • Incompatibilities (DO NOT MIX):

    • Strong Oxidizers: (e.g., Nitric Acid, Peroxides) – Risk of exothermic reaction with the phenol ring.

    • Strong Acids: May cause precipitation or evolution of heat if mixed with basic waste streams.

    • Bleach (Hypochlorite): Do NOT mix with bleach. Phenols can form chlorophenols (more toxic), and sulfonamides can form unstable N-chloro compounds.

Disposal Decision Workflow

This logic tree defines the correct disposal path based on the physical state of the waste.

DisposalWorkflow Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Filter Cake) StateCheck->Solid Solid Liquid Liquid Waste (Mother Liquor, Solvents) StateCheck->Liquid Liquid SolidPack Pack in HDPE Drum Double Liner Solid->SolidPack LiquidCheck Solvent Type? Liquid->LiquidCheck Incineration High-Temperature Incineration (RCRA Permitted Facility) SolidPack->Incineration OrgSolvent Organic Solvent (DMSO, MeOH, DCM) LiquidCheck->OrgSolvent AqSolvent Aqueous Solution (Water, Buffers) LiquidCheck->AqSolvent OrgSolvent->Incineration pHCheck Check pH Adjust to 6-9 AqSolvent->pHCheck BlockAq STOP: Sulfonamides are Persistent Aquatic Pollutants pHCheck->BlockAq AqTreat Aqueous Waste Stream (Only if permitted & non-toxic) BlockAq->Incineration Mandatory Path

Figure 1: Decision logic for the disposal of 2-Hydroxy-5-methylbenzenesulfonamide. Note that aqueous discharge is blocked due to the persistence of sulfonamides.

Detailed Disposal Protocols
Protocol A: Solid Waste (Preferred Method)

Objective: Complete thermal destruction of the chemical structure.

  • Collection: Transfer all solid residues, contaminated weighing papers, and PPE (gloves) into the designated hazardous waste drum.

  • Sealing: Ensure the liner is twisted and taped shut (gooseneck seal) before closing the outer drum lid.

  • Disposal Path: Ship to a licensed TSDF (Treatment, Storage, and Disposal Facility) for incineration .

    • Why? Incineration at >1000°C ensures the breakdown of the stable benzene ring and sulfonamide bond.

Protocol B: Liquid Waste (Solutions)

Objective: Prevent environmental release of active pharmaceutical ingredients (APIs).

  • Segregation: Do not pour down the drain. Sulfonamides are often not fully removed by standard municipal wastewater treatment.

  • Solvent Compatibility:

    • If dissolved in organic solvents (Methanol, DMSO): Collect in "Organic Waste" carboys (halogenated or non-halogenated as appropriate).

    • If dissolved in water (Aqueous) : Adjust pH to neutral (pH 6-9) to prevent corrosion of the waste container, then collect in "Aqueous Toxic" carboys.

  • Disposal Path: Send for fuel blending or incineration .

Emergency Spill Response

Scenario: Accidental spill of 10-100g of solid powder in the lab.

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles. If dust is visible, use an N95 or P100 respirator.

  • Containment:

    • Dry Spill: Gently cover the powder with damp paper towels to prevent dust generation. Do not dry sweep.

    • Wet Spill: Absorb with an inert material (vermiculite or chem-pads).

  • Cleanup:

    • Scoop the material into a wide-mouth waste jar.

    • Wipe the surface with a mild soap solution (detergent).

    • Note: Avoid using bleach, as it may react with the amine/phenol groups.

  • Verification: Check the area with UV light (if the compound is fluorescent) or visual inspection to ensure no residue remains.

Regulatory Framework (US & EU)
Regulation Classification Action Required
US EPA (RCRA) Not explicitly P- or U-listed. Likely falls under D001 (Ignitable, if in solvent) or general Toxic Organic .Characterize waste stream.[7][8] Default to incineration for pharmaceutical intermediates.
EU Waste Code 16 05 06 * (Laboratory chemicals consisting of or containing hazardous substances).Must be disposed of as hazardous waste.
GHS (Globally) Likely Aquatic Chronic 2 or 3 (H411/H412).Prevent release to environment (drains/waterways).[9]
References
  • PubChem. 2-Hydroxy-5-methylbenzenesulfonic acid (Related Structure Data).[1][3] National Library of Medicine. Available at: [Link]

  • US Environmental Protection Agency (EPA). RCRA Orientation Manual: Hazardous Waste Management. Available at: [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-Hydroxy-5-methylbenzenesulfonamide

Executive Safety Summary 2-Hydroxy-5-methylbenzenesulfonamide (likely a solid crystalline intermediate) presents a dual-hazard profile due to its structural moieties: the phenolic hydroxyl group (potential for corrosion/...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-Hydroxy-5-methylbenzenesulfonamide (likely a solid crystalline intermediate) presents a dual-hazard profile due to its structural moieties: the phenolic hydroxyl group (potential for corrosion/irritation and rapid skin absorption) and the sulfonamide group (high potential for respiratory and dermal sensitization).

This guide prioritizes containment of particulates and prevention of dermal absorption .

ParameterCritical Specification
Physical State Solid / Powder (Likely Crystalline)
Primary Hazards Skin/Eye Irritant (H315/H319), STOT-SE Respiratory (H335), Sensitizer.
Signal Word WARNING (Treat as Danger if in solution with DMSO/Methanol)
OEL (Occupational Exposure Limit) Not established; Default to < 10 mg/m³ (nuisance dust) or < 1 mg/m³ (active pharmaceutical ingredient standard).

Strategic Risk Assessment (The "Why")

As researchers, we do not simply "wear gear"; we deploy barriers against specific molecular behaviors.

  • The Phenolic Vector (Skin Absorption): The 2-hydroxy substitution increases the compound's polarity but retains lipophilicity, allowing it to penetrate the stratum corneum. Unlike simple mineral acids, phenolic compounds can cause local anesthesia, meaning a researcher may not feel a burn until tissue damage has occurred.

  • The Sulfonamide Vector (Sensitization): Sulfonamide moieties are immunogenic haptens. Inhalation of dusts can trigger Type I (immediate) or Type IV (delayed) hypersensitivity reactions. Standard surgical masks are insufficient ; they do not filter fine organic particulates effectively.

  • Electrostatic Risk: Substituted benzenesulfonamides are often dry, dielectric powders prone to static charge. This causes "fly-away" powder during weighing, expanding the contamination zone beyond the balance.

PPE Protocol: The Defense System

A. Hand Protection (Glove Logic)

Standard nitrile gloves may not suffice for extended handling of phenolic solutions.

  • Dry Solid Handling:

    • Primary: Nitrile (minimum 0.11 mm / 4-5 mil).

    • Protocol: Single layer is acceptable for weighing < 1g.

  • Solution Handling (Solvents: DMSO, Methanol, DMF):

    • Primary: High-Grade Nitrile (0.2 mm / 8 mil) OR Double-gloving standard nitrile.

    • Rationale: Organic solvents act as a vehicle, carrying the phenol/sulfonamide across the glove barrier.

    • Change Frequency: Every 30 minutes of active handling or immediately upon splash.

B. Respiratory Protection[1][2]
  • Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (If hood unavailable or for spill cleanup):

    • Minimum: N95 (NIOSH) or P2 (EN 143) particulate respirator.

    • Recommended: P100/HEPA half-face respirator (provides 99.97% filtration efficiency against sensitizing dusts).

C. Ocular & Body Protection[2][3][4][5]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient for powders that can drift behind lenses.

  • Body: Lab coat (100% cotton or Nomex; avoid synthetic blends that melt). Closed-toe chemical-resistant shoes.

Operational Workflow & Visualization

Decision Logic: PPE Selection

The following diagram illustrates the decision matrix for selecting the correct PPE based on the state of the chemical.

PPE_Decision_Tree Start Handling 2-Hydroxy-5-methylbenzenesulfonamide State Determine Physical State Start->State Solid Dry Powder / Solid State->Solid Weighing/Transfer Solution In Solution (DMSO/MeOH) State->Solution Dissolved/Reaction EngControl_Solid Engineering Control: Chemical Fume Hood Solid->EngControl_Solid EngControl_Sol Engineering Control: Fume Hood (Sash < 18") Solution->EngControl_Sol PPE_Solid PPE Required: - Nitrile Gloves (4 mil) - Splash Goggles - Lab Coat EngControl_Solid->PPE_Solid PPE_Sol PPE Required: - Double Nitrile OR - 8 mil High-Risk Nitrile - Splash Goggles EngControl_Sol->PPE_Sol

Figure 1: PPE Selection Decision Tree based on physical state.

Step-by-Step Handling Protocol
  • Preparation:

    • Verify Fume Hood certification.

    • Place an anti-static gun or ionizer near the balance if available to neutralize the powder.

    • Pre-wet a paper towel with a compatible solvent (e.g., Ethanol) and place it around the balance to catch stray particles.

  • Weighing & Transfer:

    • Do not use a spatula directly into the stock bottle. Pour a small amount into a secondary container (weigh boat) to avoid cross-contaminating the bulk.

    • Dissolve the solid inside the hood immediately after weighing to lock the dust into the liquid phase.

  • Decontamination:

    • Wipe the balance area with Ethanol or Isopropanol .

    • Note: Water alone may not effectively solubilize this compound due to the hydrophobic methyl/benzene backbone; an alcohol-based cleaner is required.

Emergency & Disposal Logistics

Spill Management (Solid)
  • Evacuate the immediate area of non-essential personnel.

  • Don PPE: N95/P100 respirator, double nitrile gloves, goggles.

  • Cover: Gently cover the spill with a damp paper towel (ethanol-dampened) to prevent dust generation.

  • Collect: Scoop up the material/towel mix. Do not dry sweep.

  • Clean: Wipe surface with ethanol, then soap and water.

Waste Disposal Plan

This compound contains Sulfur (S) and Nitrogen (N), classifying it as Non-Halogenated Organic Waste (unless mixed with halogenated solvents like DCM).

Waste StreamDescriptionAction
Solid Waste Contaminated weigh boats, gloves, paper towels.Double-bag in clear polyethylene bags; label "Solid Organic Waste - Toxic".
Liquid Waste Mother liquors, wash solvents.Segregate into "Non-Halogenated Organic" carboy. Do not mix with Oxidizers (Nitric Acid) due to phenolic reactivity.
Operational Workflow Diagram

Handling_Workflow Setup 1. Setup (Check Hood & Ionizer) Weigh 2. Weighing (Anti-static protocol) Setup->Weigh Don PPE Solubilize 3. Solubilization (Lock dust in solvent) Weigh->Solubilize Transfer Cleanup 4. Decon (Ethanol Wipe) Solubilize->Cleanup Process Complete Waste 5. Disposal (Non-Halogenated) Cleanup->Waste Segregate

Figure 2: Operational workflow for safe handling and disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 407461, 2-Hydroxy-5-methylbenzenesulfonic acid (Analogous Structure). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. "Chapter 6: Working with Chemicals." National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

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